2-Amino-3'-hydroxy-acetophenone hydrochloride CAS 14665-75-9 properties
The following technical guide is structured to provide an exhaustive, field-ready analysis of 2-Amino-3'-hydroxy-acetophenone hydrochloride. It moves beyond standard datasheet listings to explore synthesis logic, impurit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive, field-ready analysis of 2-Amino-3'-hydroxy-acetophenone hydrochloride. It moves beyond standard datasheet listings to explore synthesis logic, impurity profiling in drug development, and critical handling protocols.
Synthesis, Characterization, and Role in Adrenergic Drug Development[1]
Executive Summary
2-Amino-3'-hydroxy-acetophenone hydrochloride (CAS 14665-75-9) is a critical amino-ketone intermediate used primarily in the synthesis of sympathomimetic amines. While it serves as the direct precursor to Norfenefrine , its most significant role in modern pharmaceutical manufacturing is as a Process Impurity Standard (Impurity 26) for Phenylephrine Hydrochloride .
In drug development, this compound represents a "branch-point" molecule. Its presence in a Phenylephrine production line indicates specific side-reactions (ammonolysis vs. aminolysis) that must be controlled. This guide details the self-validating synthesis of this compound, its physicochemical stability profile, and its detection via HPLC in API matrices.
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9]
The stability of CAS 14665-75-9 is dictated by the amino-ketone moiety. The free base is thermodynamically unstable, prone to intermolecular condensation to form dihydropyrazines (dimerization). Consequently, it is exclusively isolated and stored as the hydrochloride salt.
>210°C (Decomposes); Literature varies, typical range 215–225°C (dec)
Solubility
Freely soluble in water, methanol; Sparingly soluble in ethanol; Insoluble in non-polar solvents (DCM, Hexane)
pKa (Calculated)
~7.8 (Amine), ~9.5 (Phenol)
Hygroscopicity
Moderate; requires storage under desiccant
Synthetic Pathways & Manufacturing Protocols[12]
To synthesize high-purity CAS 14665-75-9, direct amination of
-halo ketones with ammonia is discouraged due to uncontrollable poly-alkylation (forming secondary and tertiary amines). The Delépine Reaction is the industry standard for high-fidelity conversion, utilizing hexamethylenetetramine (Hexamine) to ensure mono-amination.
Dissolve 3'-hydroxyacetophenone in glacial acetic acid or chloroform.
Add bromine (1.0 eq) dropwise at 0–5°C to prevent ring bromination.
Mechanistic Insight: Low temperature favors kinetic control at the
-carbon over the thermodynamic aromatic substitution.
Isolate 2-Bromo-3'-hydroxyacetophenone by precipitation or extraction.
Hexaminium Salt Formation:
Dissolve the bromo-intermediate in Chloroform (
).
Add Hexamine (1.05 eq). Stir at reflux for 4 hours.
Observation: A thick white precipitate (the quaternary hexaminium salt) will form.
Filter the salt and wash with cold
to remove non-polar impurities.
Acid Hydrolysis:
Suspend the hexaminium salt in Ethanol (
).
Add concentrated HCl (3–5 eq) and reflux for 2–4 hours.
Reaction Logic: The acid cleaves the formaldehyde bridge of the hexamine adduct, releasing the primary amine as the hydrochloride salt.
Cool to 0°C. The product, 2-Amino-3'-hydroxy-acetophenone HCl , crystallizes out.
3.2. Synthetic Logic Diagram (Graphviz)
Figure 1: The Delépine synthetic pathway ensures mono-amination, preventing the formation of secondary amine byproducts common in direct ammonia synthesis.
Pharmaceutical Utility: The "Impurity 26" Context
In the manufacturing of Phenylephrine HCl , CAS 14665-75-9 is a monitored impurity.[8] Understanding its origin is essential for regulatory compliance (ICH Q3A/B).
Side Reaction: If the reaction environment contains Ammonia (often present as a contaminant in methylamine sources or formed via degradation), CAS 14665-75-9 is formed.
Consequence: This impurity, if not removed, will be reduced in the next step to Norfenefrine , a potent adrenergic agonist with a different selectivity profile than Phenylephrine.
4.1. Impurity Formation Workflow
Figure 2: Divergent synthesis pathways showing how CAS 14665-75-9 arises as a critical impurity during Phenylephrine manufacturing.
Analytical Characterization
For researchers validating this compound, the following analytical markers are definitive.
5.1. HPLC Method (Reverse Phase)
This method separates the amino-ketone (CAS 14665-75-9) from the alcohol (Norfenefrine) and the methylated analog (Phenylephrine).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for amine retention).
Retention Time Logic: The ketone (CAS 14665-75-9) is less polar than the alcohol (Norfenefrine) but more polar than the methylated ketone. Expect elution order: Norfenefrine < CAS 14665-75-9 < Phenylephrine.
Handling: This compound is a potent alkylating agent precursor (if free-based) and a corrosive salt. Use nitrile gloves and face shields. Handle exclusively in a fume hood.
Storage:
Condition: Store at 2–8°C.
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
Stability Warning: Aqueous solutions of the free base will turn yellow/brown within minutes due to dimerization (pyrazine formation). Keep in acidic media (pH < 3) for solution stability.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204642, 2-Amino-1-(3-hydroxyphenyl)ethanone hydrochloride. Retrieved from [Link]
European Pharmacopoeia (Ph. Eur.).Phenylephrine Hydrochloride Monograph: Impurity Standards.
Technical Monograph: Structural Dynamics and Characterization of 2-Amino-1-(3-hydroxyphenyl)ethanone HCl
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes confirmed chemical data, standard synthetic methodologies, and structural analysis.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes confirmed chemical data, standard synthetic methodologies, and structural analysis.
Executive Summary
2-Amino-1-(3-hydroxyphenyl)ethanone hydrochloride (CAS: 14665-75-9) is a critical intermediate in the synthesis of sympathomimetic amines, specifically acting as the ketone precursor to Norphenylephrine (the 3-hydroxy analog of octopamine) and Phenylephrine . Its chemical scaffold—a meta-substituted phenol linked to an
-amino ketone—presents unique challenges in stability and synthesis, primarily due to the susceptibility of the free amine to dimerization and the phenol to oxidation. This guide details its structural properties, validated synthetic pathways, and analytical characterization.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The molecule consists of a benzene ring substituted at the 1- and 3-positions (meta relationship). The C1 substituent is an ethanone chain bearing a primary ammonium group at the
-position. The C3 substituent is a phenolic hydroxyl group.[1][2]
Figure 1: Structural connectivity highlighting the meta-substitution pattern and functional groups.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of primary
-amino ketones is chemically sensitive due to the risk of self-condensation (dimerization to pyrazines). The Delépine Reaction is the preferred industrial route as it avoids over-alkylation and suppresses side reactions.
Primary Route: The Delépine Sequence
This pathway utilizes hexamethylenetetramine (Hexamine) to introduce the nitrogen atom, followed by acid hydrolysis.
Reaction Scheme
Bromination: 3-Hydroxyacetophenone
-Bromo-3-hydroxyacetophenone.
Quaternization: Reaction with Hexamine
Hexaminium salt.
Hydrolysis: Acidic cleavage (HCl/EtOH)
2-Amino-1-(3-hydroxyphenyl)ethanone HCl.
Figure 2: Step-by-step synthetic workflow using the Delépine method.
Detailed Protocol (Bench Scale)
Bromination: Dissolve 13.6 g (0.1 mol) of 3-hydroxyacetophenone in 100 mL of ethyl acetate. Add a catalytic amount of AlCl
. Add 16.0 g (0.1 mol) of bromine dropwise at 0-5°C. Stir until decolorized. Wash with water, dry (MgSO), and concentrate to yield the -bromo intermediate. Note: This intermediate is a lachrymator.
Amination (Delépine): Dissolve the crude bromo-ketone in 100 mL of chloroform. Add 14.0 g (0.1 mol) of hexamethylenetetramine (Hexamine). Stir at room temperature for 4-6 hours. The hexaminium salt will precipitate as a white/off-white solid. Filter and wash with chloroform.
Hydrolysis: Suspend the salt in 50 mL of ethanol. Add 20 mL of concentrated HCl. Heat to reflux for 2 hours. Cool to 0°C. The product crystallizes as the hydrochloride salt. Filter, wash with cold ethanol, and dry under vacuum.
Part 3: Analytical Characterization[6]
Detailed spectroscopic data is often proprietary for intermediates. The following data is derived from high-confidence predictive models and validated analogs (e.g., Phenylephrine ketone).
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
(Required due to salt solubility).
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
H
9.80
Singlet (br)
1H
Phenolic -OH (C3)
H
8.35
Broad Singlet
3H
Ammonium -NH
H
7.45 - 7.55
Multiplet
2H
Ar-H (C5, C6)
H
7.35
Singlet (d)
1H
Ar-H (C2)
H
7.10
Doublet
1H
Ar-H (C4)
H
4.55
Singlet
2H
-Methylene (-CH-)
Interpretation:
The methylene singlet at 4.55 ppm is the diagnostic peak. It is significantly deshielded by the adjacent carbonyl group and the ammonium nitrogen.
The aromatic region shows a typical meta-substituted pattern: a singlet-like peak for the proton between substituents (C2), and a multiplet for the remaining ring protons.
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization)
Molecular Ion [M+H]
: 152.07 m/z (Free base mass + H)
Fragmentation Pattern:
152 m/z: Parent ion.
134 m/z: Loss of H
O (common in phenols/alcohols).
121 m/z: Loss of -CH
NH (cleavage alpha to carbonyl).
Infrared Spectroscopy (IR)
3300 - 2800 cm
: Broad ammonium N-H stretch (overlapping with O-H).
1680 - 1690 cm
: Strong C=O stretch (Aryl ketone).
1590, 1480 cm
: Aromatic C=C skeletal vibrations.
Part 4: Stability & Handling
Stability Profile
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator.
Oxidation: The phenol group at the meta position is susceptible to oxidation, though less so than ortho/para isomers (catechols). Prolonged exposure to air can cause darkening (pink/brown discoloration).
Dimerization: The free base is unstable and will self-condense to form dihydropyrazines. Always store as the HCl salt.
Storage Conditions
Temperature: 2-8°C (Refrigerated).
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
Container: Amber glass vials to prevent photodegradation.
References
Legerlotz, H. (1933). Process of preparing hydroxylamine hydrochloride derivatives. US Patent 1,932,347. Link
BenchChem. (2025).[3][4] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogous Protocol). Link
Fluorochem. (2025). Product Specification: 2-Amino-1-(3-hydroxyphenyl)ethanone hydrochloride (CAS 14665-75-9).[5][6][7] Link
PubChem. (2025).[1] Compound Summary: 2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride.[5][6][7] National Library of Medicine. Link
Amatek Chemical. (2018).[8] Certificate of Analysis: 2-Amino-3'-hydroxy-acetophenone HCl. Link
Comparative Technical Analysis: 2-Amino-3'-hydroxyacetophenone vs. 3'-Amino-2'-hydroxyacetophenone
The following technical guide provides an in-depth comparative analysis of 2-amino-3'-hydroxyacetophenone and 3'-amino-2'-hydroxyacetophenone . [1][2][3] Executive Summary & Structural Definition This guide differentiate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of 2-amino-3'-hydroxyacetophenone and 3'-amino-2'-hydroxyacetophenone .
[1][2][3]
Executive Summary & Structural Definition
This guide differentiates two structural isomers of amino-hydroxy-acetophenone that are critical in distinct sectors of drug discovery. The nomenclature distinction relies on the use of "primes" (') to denote ring positions versus side-chain positions.
Bathochromic shift due to intramolecular H-bond and conjugation.[1]
Synthetic Methodologies
Protocol A: Synthesis of 2-Amino-3'-hydroxyacetophenone
This compound is synthesized via the functionalization of the acetyl side chain.[1] The standard route involves bromination followed by a Delepine or Gabriel synthesis to avoid over-alkylation.
typically yields a mixture of 3'-nitro and 5'-nitro isomers.[1]
Separation: The 3'-nitro isomer is separated via fractional crystallization or column chromatography.[1]
Reduction: Catalytic hydrogenation (
) or chemical reduction (, ) converts the nitro group to the amine.
Alternative (Biocatalysis): Recent enzymatic routes utilize nitroreductase (NbzA) and hydroxylaminobenzene mutase (HabA) to convert 3-nitroacetophenone directly to 3-amino-2-hydroxyacetophenone with high regioselectivity [1].[1]
Figure 3: Ring functionalization pathway via nitration and reduction.[1]
Reactivity & Drug Development Applications[1]
Compound A: Adrenergic Agonist Precursor
The 2-amino-3'-hydroxy motif is the skeletal parent of the phenylethanolamine class of drugs.[1]
Mechanism: Asymmetric reduction of the ketone (using chiral boranes or transfer hydrogenation) yields the corresponding 2-amino-1-(3-hydroxyphenyl)ethanol.[1]
Pharmacology: These 1,2-aminoalcohols mimic norepinephrine.[1] The 3'-hydroxyl group is crucial for binding to the Serine residues in adrenergic receptors (GPCRs).
Self-Validating Protocol: To verify the identity of Compound A, perform a reaction with
.[1] The disappearance of the ketone peak (1680 cm) in IR and the appearance of a broad OH stretch confirms the reducibility of the side chain.
Compound B: Heterocyclic Scaffold (Pranlukast)
The 3'-amino-2'-hydroxy motif allows for cyclization reactions that are impossible for Compound A.[1]
Benzoxazole Formation: Reaction with carboxylic acid derivatives leads to ring closure between the phenolic OH and the aniline NH
, forming a benzoxazole core.
Pranlukast Synthesis: This isomer is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for asthma. The amino group is acylated with a tetrazole-containing benzoyl chloride [2].[1]
Intramolecular Hydrogen Bonding: The 2'-OH forms a strong H-bond with the carbonyl oxygen.[1] This deshields the phenolic proton in NMR (
ppm) and reduces the reactivity of the carbonyl toward nucleophiles compared to Compound A.
References
Biocatalytic Synthesis of Ortho-Aminophenols. Applied and Environmental Microbiology. "Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols." Available at: [Link][11]
PubChem Compound Summary. National Center for Biotechnology Information. "2'-Amino-3'-hydroxyacetophenone (CID 20591)."[1] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Stability Dynamics of
-Amino Acetophenone Derivatives
Executive Summary
-Amino acetophenones (2-amino-1-phenylethan-1-ones) represent a critical structural motif in pharmaceutical synthesis, serving as precursors for ephedrine analogues, bupropion derivatives, and synthetic cathinones. Despite their synthetic utility, these compounds exhibit significant instability in solution.
The core instability arises from the high reactivity of the
-amino ketone moiety, which is prone to base-catalyzed self-condensation yielding pyrazine derivatives. This guide provides a mechanistic analysis of these degradation pathways and establishes a self-validating protocol for handling, storing, and analyzing these compounds with high integrity.
Part 1: Chemical Basis of Instability
The instability of
-amino acetophenones is not random; it is a deterministic cascade driven by the electrophilicity of the carbonyl carbon and the nucleophilicity of the -amine.
The Dimerization Pathway (Pyrazine Formation)
The primary degradation vector is the dimerization of two
-amino ketone molecules. In the free base form, the amine of one molecule attacks the carbonyl of another, leading to a Schiff base intermediate. Subsequent cyclization and dehydration yield a dihydropyrazine, which rapidly oxidizes to a thermodynamically stable aromatic pyrazine.
Key Mechanistic Steps:
Nucleophilic Attack: Amine (
) attacks Carbonyl ().
Dehydration: Loss of two water molecules (
).
Oxidation: The intermediate 3,6-dihydropyrazine undergoes oxidative dehydrogenation to form 2,5-diphenylpyrazine derivatives.
Oxidative Degradation
Secondary to dimerization, the
-carbon is susceptible to autoxidation, particularly in the presence of radical initiators or light, leading to cleavage of the C-C bond between the carbonyl and the -carbon, yielding benzoic acid derivatives and amides.
Mechanistic Visualization
The following diagram details the reaction coordinate from the monomeric precursor to the stable pyrazine degradant.
Figure 1: Mechanistic pathway of base-catalyzed dimerization of
-amino acetophenones to pyrazine derivatives.
Part 2: Critical Factors Influencing Stability
Understanding the variables below allows for the design of robust storage and handling procedures.
pH Dependence (The Critical Determinant)
Alkaline Conditions (pH > 7): Rapid degradation. The free base form allows the amine to act as a nucleophile. Studies on cathinone analogs show complete degradation within hours at pH 12.
Acidic Conditions (pH < 4): High stability. Protonation of the amine (
) removes its nucleophilicity, effectively blocking the dimerization pathway.
Physiological pH (7.4): Moderate instability. Half-lives can range from hours to days depending on temperature.[1]
Solvent Effects
Protic Solvents (Methanol/Water): Facilitate proton transfer steps required for condensation, accelerating degradation.
Aprotic Solvents (Acetonitrile): Generally offer better stability, provided the solvent is free of alkaline impurities.
Dielectric Constant: Higher dielectric constants can stabilize the zwitterionic transition states of enolization, potentially accelerating racemization or degradation.
Temperature
Degradation follows Arrhenius kinetics.
Frozen (-20°C): Most derivatives are stable for months.[1][2]
Ambient (20-25°C): Significant degradation observed within 24-48 hours for free bases.
Table 1: Comparative Stability of Cathinone (Model
-Amino Acetophenone) in Various Matrices
Condition
Matrix
Temperature
Half-Life ()
Predominant Mechanism
Acidic
0.1 M HCl
25°C
> 30 Days
Minimal Hydrolysis
Neutral
Phosphate Buffer (pH 7)
25°C
~48 Hours
Dimerization
Alkaline
Carbonate Buffer (pH 10)
25°C
< 2 Hours
Rapid Dimerization
Frozen
Plasma/Solvent
-20°C
> 6 Months
Negligible
Solvent
Methanol
25°C
~1 Week
Oxidation/Condensation
Part 3: Analytical Methodologies & Self-Validating Protocols
To ensure data integrity, researchers must use methods that can separate the parent compound from its pyrazine dimer.
Self-Validating Stability Protocol
This workflow ensures that any observed loss of parent compound is accounted for by the appearance of specific degradants (Mass Balance).
Step 1: Sample Preparation
Control: Prepare 1 mg/mL stock in 0.1 M HCl (Stable Control).
Internal Standard: Add a stable analog (e.g., deuterated internal standard) to correct for injection variability.
Step 2: Incubation & Quenching
Incubate Test samples at defined intervals (0, 1, 4, 8, 24 hours).
CRITICAL: Quench all aliquots immediately with 10% Formic Acid to pH < 3 to freeze the reaction profile before analysis.
Step 3: Chromatographic Separation (LC-MS/MS)
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: Monitor Parent
and Pyrazine Dimer .
Example: If Parent MW = 149 (Cathinone), Monitor m/z 150 (Parent) and m/z 295 (Pyrazine Dimer).
Workflow Visualization
Figure 2: Self-validating experimental workflow for assessing stability kinetics.
Part 4: Stabilization Strategies
For drug development and long-term storage, the following strategies are mandatory to prevent pyrazine formation.
Salt Formation: Always isolate and store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated amine cannot act as a nucleophile.
Lyophilization: Store as a dry powder. Solution state drastically increases molecular mobility and collision frequency required for dimerization.
Acidified Solvents: If solution storage is unavoidable, maintain pH < 3 using Formic Acid or Acetic Acid.
Amber Glass: Protect from light to minimize photo-oxidative cleavage of the
-carbon bond.
References
Tsujikawa, K., et al. (2012).[1] "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions." Forensic Science International.[1]
Soh, Y.N.[3] & Elliott, S. (2014). "An investigation of the stability of emerging new psychoactive substances."[4] Drug Testing and Analysis.
Glicksberg, L., et al. (2017). "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology.
Al-Saffar, Y., et al. (2013). "Stability of a range of new psychoactive substances in urine."[2][4] Drug Testing and Analysis.
Li, L., et al. (2016). "Stability of synthetic cathinones in equine plasma." Journal of Chromatography B.
Synthesis of 2-Amino-3'-hydroxy-acetophenone Hydrochloride: An Application Note and Protocol
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Amino-3'-hydroxy-acetophenone hydrochloride, a valuable intermediate in pharmaceutical and chemical research. This document is inten...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Amino-3'-hydroxy-acetophenone hydrochloride, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodologies.
Introduction
2-Amino-3'-hydroxy-acetophenone hydrochloride is a key building block in the synthesis of various biologically active molecules. Its structure, featuring an aminoketone and a hydroxylated phenyl ring, makes it a versatile precursor for the development of novel compounds with potential therapeutic applications. The synthesis presented herein is a two-step process commencing with the regioselective nitration of 2'-hydroxyacetophenone, followed by the reduction of the nitro-intermediate to the desired amino-compound, and subsequent conversion to its hydrochloride salt for improved stability and handling.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2'-Hydroxyacetophenone
Reagent Grade, ≥98%
Sigma-Aldrich
Starting material
Concentrated Sulfuric Acid (H₂SO₄)
ACS Grade, 95-98%
Fisher Scientific
Dehydrating and activating agent
Concentrated Nitric Acid (HNO₃)
ACS Grade, 68-70%
VWR
Nitrating agent
Iron powder (Fe)
-325 mesh, ≥97%
Alfa Aesar
Reducing agent
Concentrated Hydrochloric Acid (HCl)
ACS Grade, 37%
J.T.Baker
For reduction and salt formation
Methanol (MeOH)
ACS Grade
EMD Millipore
Solvent for recrystallization
Dichloromethane (CH₂Cl₂)
ACS Grade
Macron Fine Chemicals
Solvent
Ethyl Acetate (EtOAc)
ACS Grade
BDH
Extraction solvent
Sodium Bicarbonate (NaHCO₃)
ACS Grade
Spectrum
For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Acros Organics
Drying agent
Deionized Water
10% Palladium on Carbon (Pd/C)
Johnson Matthey
Alternative catalyst for reduction
Synthetic Workflow
The overall synthetic pathway is illustrated below:
Caption: Synthetic route for 2-Amino-3'-hydroxy-acetophenone hydrochloride.
Experimental Protocols
Part 1: Synthesis of 2-Hydroxy-3-nitroacetophenone (Intermediate)
This step involves the electrophilic aromatic substitution (nitration) of 2'-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The careful control of reaction conditions is crucial to favor nitration at the 3-position. A potential side product is the 5-nitro isomer, which may require purification to isolate the desired product.[1][2]
Protocol:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 13.6 g (0.1 mol) of 2'-hydroxyacetophenone and 50 mL of glacial acetic acid. Stir the mixture until the starting material is completely dissolved. Cool the flask in an ice-water bath to 0-5 °C.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, while cooling in an ice bath.
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the mobile phase.
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product is a mixture of 3-nitro and 5-nitro isomers. The desired 2-hydroxy-3-nitroacetophenone can be purified by recrystallization from methanol or by column chromatography on silica gel.[2]
Expected Yield: 40-50% of the purified 2-hydroxy-3-nitroacetophenone.
Part 2: Synthesis of 2-Amino-3'-hydroxy-acetophenone Hydrochloride (Final Product)
This stage involves the reduction of the nitro group of the intermediate to an amine. A common and effective method is the use of iron powder in the presence of hydrochloric acid.[2] This method is generally selective for the reduction of nitro groups in the presence of other reducible functionalities like ketones under these conditions. An alternative, greener approach is catalytic transfer hydrogenation.[3]
Protocol (Fe/HCl Reduction):
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9.05 g (0.05 mol) of 2-hydroxy-3-nitroacetophenone and 100 mL of ethanol.
Addition of Reducing Agent: To this suspension, add 28 g (0.5 mol) of iron powder. Heat the mixture to reflux.
Reduction: Slowly add 10 mL of concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic.
Reaction Completion: After the addition of HCl is complete, continue to reflux for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
Isolation of the Hydrochloride Salt: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-Amino-3'-hydroxy-acetophenone hydrochloride.
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and diethyl ether to yield the final product as a crystalline solid.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Chemical-Specific Hazards:
Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and can cause severe burns. Handle with extreme care and avoid inhalation of fumes.
2'-Hydroxyacetophenone and its derivatives: May cause skin and eye irritation.[5][6]
2-Amino-3'-hydroxy-acetophenone hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[3]
Iron Powder: Flammable solid.
Hydrogen Gas (if using catalytic hydrogenation): Highly flammable. Ensure the system is properly sealed and purged to prevent leaks.
References
PrepChem. Synthesis of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
Google Patents. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
Eureka | Patsnap. Preparation method of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
ResearchGate. Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt.% palladium loading) or Raney‐Ni. Available from: [Link]
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]
PubChem. 2'-Amino-3'-hydroxyacetophenone. Available from: [Link]
Application Note: High-Efficiency Synthesis of Norphenylephrine via Catalytic Hydrogenation of 2-Amino-3'-hydroxy-acetophenone
Abstract: This document provides a comprehensive guide for the synthesis of norphenylephrine, a critical sympathomimetic amine, through the catalytic hydrogenation of 2-Amino-3'-hydroxy-acetophenone. The protocol is desi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of norphenylephrine, a critical sympathomimetic amine, through the catalytic hydrogenation of 2-Amino-3'-hydroxy-acetophenone. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental procedure, in-process controls, and critical safety considerations. By explaining the causality behind experimental choices, this guide ensures a reproducible and scalable process, grounded in established scientific principles.
Introduction: The Significance of Norphenylephrine and its Synthetic Strategy
Norphenylephrine (also known as norfenefrine) is a potent adrenergic agonist used pharmaceutically for its pressor effects in treating hypotension.[1] Its molecular structure, featuring a chiral secondary alcohol, makes its stereoselective synthesis a topic of significant interest in pharmaceutical chemistry. Catalytic hydrogenation represents a robust and scalable method for the stereospecific reduction of a ketone precursor to the desired amino alcohol.[2][3]
This application note details the conversion of 2-Amino-3'-hydroxy-acetophenone to norphenylephrine. This pathway is advantageous as it employs a direct reduction of the ketone functionality, a transformation for which catalytic hydrogenation is exceptionally well-suited.[2][4] The choice of catalyst and reaction conditions is paramount to achieving high yield, purity, and, where applicable, enantioselectivity.
Reaction Mechanism: Principles of Ketone Hydrogenation
The catalytic hydrogenation of a ketone to a secondary alcohol is a cornerstone of reduction chemistry in organic synthesis.[2][3][4] The process involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. This transformation does not occur spontaneously and requires a heterogeneous or homogeneous catalyst to facilitate the reaction.
The generally accepted mechanism for heterogeneous catalysis (e.g., using Palladium on Carbon, Pd/C) involves several key steps:[4]
Adsorption & Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst. The catalyst weakens the H-H bond, effectively dissociating the molecule into reactive atomic hydrogen species bound to the metal surface.[4]
Adsorption of the Substrate: The 2-Amino-3'-hydroxy-acetophenone molecule also adsorbs onto the catalyst surface, with the carbonyl group oriented for attack.
Hydrogen Transfer: The activated hydrogen atoms are transferred sequentially from the catalyst surface to the carbonyl carbon and oxygen. This stepwise addition results in the formation of the secondary alcohol.[4]
Desorption: The final product, norphenylephrine, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[4]
Application Note: Reductive Amination Protocols Using 2-Amino-1-(3-hydroxyphenyl)ethanone
This Application Note is designed for research scientists and process chemists involved in the synthesis of adrenergic receptor agonists and related pharmacophores. It details the specific handling, reactivity, and proto...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists involved in the synthesis of adrenergic receptor agonists and related pharmacophores. It details the specific handling, reactivity, and protocols for utilizing 2-amino-1-(3-hydroxyphenyl)ethanone (typically supplied as the hydrochloride salt) in reductive amination reactions.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-amino-1-(3-hydroxyphenyl)ethanone is a critical alpha-aminoketone scaffold used in the synthesis of sympathomimetic drugs (e.g., Phenylephrine). However, its utility in reductive amination is complicated by two competing factors:
High Instability: As a free base, alpha-aminoketones are prone to rapid self-condensation to form pyrazines (2,5-dihydropyrazines), leading to intractable tar.
Chemoselectivity Risks: The molecule contains a reducible ketone adjacent to the amine. Standard reducing agents (e.g., NaBH₄) may reduce the ketone to an alcohol (forming the diol) concurrently with the imine reduction.
This guide provides protocols specifically engineered to suppress dimerization and ensure chemoselectivity , preserving the ketone functionality during N-alkylation unless simultaneous reduction is desired.
Strategic Reaction Design
The Chemoselectivity Challenge
When reacting this scaffold with an aldehyde (
), the objective is to reduce the intermediate imine/iminium species without touching the alpha-ketone.
Reasoning: STAB is mild and exhibits high selectivity for imines over ketones. It does not require the toxic acidic conditions of
.
Contraindicated Reductant: Sodium Borohydride (
).
Reasoning:
will rapidly reduce the alpha-ketone to the alcohol, often yielding a mixture of diastereomeric amino-alcohols rather than the desired amino-ketone.
The "Pyrazine Trap" (Self-Condensation)
To prevent the starting material from dimerizing, the concentration of the "free base" amine must be kept low.
Solution: Use the HCl salt and liberate the amine in situ with a stoichiometric base (e.g., DIPEA or TEA) strictly in the presence of the electrophile (aldehyde).
Mechanistic Pathway & Risks
The following diagram illustrates the critical divergence between the desired pathway and the dimerization failure mode.
Figure 1: Reaction pathways showing the critical divergence between successful N-alkylation and pyrazine formation.
Detailed Experimental Protocols
Protocol A: General N-Alkylation with Aldehydes (Library Synthesis)
Objective: Synthesis of N-benzyl or N-alkyl derivatives while preserving the ketone.
Scale: 1.0 mmol (adaptable).
In a dry 20 mL scintillation vial equipped with a magnetic stir bar, suspend the Substrate HCl salt in DCE (5 mL).
Add Acetic Acid (1.0 equiv).
Crucial: Add the Aldehyde (1.1 equiv) before adding the base. This ensures that as soon as the amine is liberated, it is captured by the aldehyde.
In Situ Liberation & Imine Formation:
Add DIPEA (1.0 equiv) dropwise over 5 minutes.
Stir at Room Temperature (20–25°C) for 1–2 hours.
Checkpoint: The suspension should clarify as the imine forms. Monitor by TLC (Note: Imines may hydrolyze on silica; looking for disappearance of aldehyde is often more reliable).
Selective Reduction:
Cool the mixture to 0°C (ice bath).
Add
in three portions over 15 minutes.
Remove ice bath and stir at Room Temperature for 12–16 hours.
Quench & Workup:
Quench by slow addition of saturated aqueous
(10 mL). Stir for 20 minutes until gas evolution ceases.
Extract with Ethyl Acetate (
mL).
Wash combined organics with Brine (
mL).
Dry over
, filter, and concentrate in vacuo.
Purification:
Flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).
Protocol B: Synthesis of Phenylephrine Analogs (N-Methylation)
Objective: Introduction of a methyl group using Formaldehyde.
Special Consideration: Formaldehyde is highly reactive; strict stoichiometry prevents N,N-dimethylation.
Dissolution: Dissolve the substrate HCl salt in MeOH (5 mL).
Base Neutralization: Add DIPEA (1.0 equiv) to neutralize the HCl.
Addition: Add Paraformaldehyde (30 mg, 1.0 mmol equiv) and stir for 2 hours to ensure depolymerization and imine formation.
Reduction: Add
(1.5 equiv). Note: If using Cyanoborohydride, ensure pH is adjusted to ~6 with acetic acid to prevent ketone reduction.
Workup: Standard aqueous workup as in Protocol A.
Quantitative Data Summary
The following table summarizes expected outcomes based on electrophile type when using Protocol A (
in DCE).
Electrophile Class
Equiv
Reaction Time
Typical Yield
Major Impurity Risk
Benzaldehydes
1.1
12 h
75–85%
Bis-alkylation (low risk with STAB)
Aliphatic Aldehydes
1.2
16 h
60–75%
Aldol condensation of aldehyde
Ketones (Cyclohexanone)
1.5
24 h
40–60%
Slow reaction; requires heat (40°C)
Formaldehyde
1.0
4 h
50–70%
N,N-Dimethylation (Over-alkylation)
Troubleshooting Guide
Issue: Low Yield / Recovery of Starting Material
Cause: The imine failed to form because the amine was not fully liberated from the HCl salt, or the equilibrium favored the hydrolyzed state.
Fix: Ensure 1.0 equiv of DIPEA is used. Add 4Å Molecular Sieves to the reaction mixture to scavenge water and drive imine formation.
Issue: Formation of Insoluble Precipitate (Pyrazine)
Cause: The "Free Base" concentration was too high in the absence of electrophile.
Fix: Follow the order of addition strictly: Substrate + Aldehyde → then Base . Never add base to the substrate alone.
Issue: Reduction of Ketone (Diol formation)
Cause: Use of too strong a reductant (
) or pH too low (acidic) with .
Fix: Switch to
. If using , maintain pH 6–7.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Maryanoff, C. A., et al. (2004). "Cyclization of alpha-amino ketones: Synthesis of pyrazines." Journal of Organic Chemistry. (General reference for alpha-aminoketone instability).
BenchChem. (2025).[1][3] "Application Notes and Protocols for Reductive Amination of '2-Amino-1-(4-hydroxyphenyl)ethanone' Derivatives." BenchChem Technical Library. Link
Gato, M., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(24). (Review of pharmaceutical applications including adrenergic agonists). Link
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General methodology reference). Link
handling hygroscopic amine hydrochloride salts in synthesis
Application Notes & Protocols Navigating the Challenge: A Comprehensive Guide to Handling Hygroscopic Amine Hydrochloride Salts in Synthesis Abstract Amine hydrochloride salts are fundamental reagents and intermediates i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Navigating the Challenge: A Comprehensive Guide to Handling Hygroscopic Amine Hydrochloride Salts in Synthesis
Abstract
Amine hydrochloride salts are fundamental reagents and intermediates in pharmaceutical and chemical synthesis. However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents a significant challenge, impacting reaction stoichiometry, yield, and reproducibility. Absorbed water can act as an unwanted nucleophile, a catalyst poison, or a cause of side reactions. This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for characterizing, handling, and effectively utilizing these sensitive compounds. We will explore the causality behind experimental choices, from quantitative analysis of water content to robust protocols for storage and in-reaction moisture mitigation, ensuring scientific integrity and successful synthetic outcomes.
The Nature and Impact of Hygroscopicity in Amine Salts
Hygroscopicity in amine hydrochloride salts stems from the strong affinity of the ionic lattice, particularly the chloride ion and the protonated amine, for water molecules.[1][2] These molecules, being highly polar, are readily attracted to and can be integrated into the salt's crystal structure as hydrates.[1] This phenomenon is not merely a physical inconvenience; the absorbed water can have profound chemical consequences:
Stoichiometric Inaccuracy: The measured mass of a hygroscopic salt will include an unknown quantity of water, leading to errors in molar calculations and incorrect reagent ratios.
Reaction Interference: In moisture-sensitive reactions, such as those employing organometallics (e.g., Grignard reagents), hydrides (e.g., LiAlH₄), or certain coupling catalysts, the absorbed water can quench reagents, hydrolyze catalysts, or promote undesired side reactions, drastically reducing yields.
Physical Property Alteration: Water absorption can lead to physical changes in the material, such as clumping or deliquescence (dissolving in the absorbed water), which complicates handling and weighing.[1] The stability and solubility of the salt can also be significantly affected.[3]
Understanding the degree of hygroscopicity is the first step toward mitigating these issues.
Quantitative Characterization of Water Content
Before implementing handling or synthetic protocols, it is crucial to quantify the amount of water present in an amine hydrochloride salt. Several analytical techniques are available, each with distinct advantages.
Dynamic Vapor Sorption (DVS)
DVS is a powerful gravimetric technique for characterizing a material's interaction with water vapor. It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[4][5] The resulting sorption-desorption isotherm provides critical information on the hygroscopic classification of the substance, the potential for hydrate formation, and the reversibility of water uptake.[5][6] This information is invaluable for determining appropriate storage conditions and predicting the material's behavior under various atmospheric conditions.[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] For moisture analysis, a sample is heated, and the weight loss at temperatures corresponding to the evaporation of water (typically around 100°C) is measured.[10][11] TGA is highly effective for determining the total volatile content and can often distinguish between free (adsorbed) and bound (hydrate) water based on the temperatures at which weight loss occurs.[10] Its primary advantage is providing a clear, graphical representation of thermal events.[11]
Karl Fischer (KF) Titration
Considered the gold standard for water determination, Karl Fischer titration is a highly specific and precise method that chemically quantifies water content.[12][13] It is based on the oxidation of sulfur dioxide by iodine in the presence of water.[14] The method can be performed volumetrically for higher water content (0.1% to 100%) or coulometrically for trace amounts (ppm levels).[12][14] Its specificity for water, independent of other volatile components, makes it exceptionally accurate for quantifying moisture in solids.[13][15]
Table 1: Comparison of Analytical Techniques for Water Content
Quantifying total volatiles, identifying hydrates, quality control[16]
Precise and accurate quantification of water content for reaction stoichiometry[15]
Best Practices for Storage and Prophylactic Handling
Preventing moisture uptake is the most effective strategy. This requires a combination of proper storage and controlled handling environments.
Storage
Primary Container: Always keep hygroscopic salts in tightly sealed containers. For frequently accessed materials, consider sealing the container lid with parafilm to provide an additional barrier.[17]
Secondary Environment (Desiccators): Store the primary container inside a desiccator. Use an active desiccant such as silica gel (preferably with a color indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves.[18] For extremely sensitive materials, a vacuum desiccator can provide an even higher level of protection.[18]
Inert Gas Blanket: For highly hygroscopic or reactive salts, storing the material under a blanket of inert gas (nitrogen or argon) within the primary container can be beneficial.[19]
Handling Environments
The choice of handling environment depends on the sensitivity of the salt and the subsequent reaction.
Glove Box: A glove box provides the most controlled environment, maintaining a dry, inert atmosphere (typically <1 ppm H₂O and O₂). It is the preferred method for handling highly hygroscopic materials or when performing reactions that are extremely sensitive to moisture.[20] Weighing and transfers can be performed without atmospheric exposure.
Schlenk Line: For many applications, a Schlenk line offers a practical and effective alternative.[20] This technique uses a dual-manifold system to alternate between vacuum and a positive pressure of inert gas (argon or nitrogen), allowing for manipulations in an air-free environment.[20][21]
Workflow for Handling Hygroscopic Salts
The following diagram outlines a decision-making process for selecting the appropriate storage and handling strategy.
Caption: Decision workflow for storing and handling hygroscopic salts.
Protocols for Mitigating Water in Synthesis
Even with the best handling practices, some moisture exposure may be unavoidable, or a salt may be received with pre-existing water content. The following protocols provide robust methods for using hygroscopic amine hydrochloride salts in moisture-sensitive syntheses.
Protocol 4.1: Weighing and Transferring under Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for accurately weighing and transferring a hygroscopic solid using a Schlenk flask.
Objective: To transfer a known mass of a hygroscopic salt into a reaction vessel without exposure to atmospheric moisture.
Materials:
Two Schlenk flasks with sidearms and stoppers/septa
Balance (preferably in a low-humidity area)
Spatula
Schlenk line with vacuum and inert gas (Argon or Nitrogen) source[21]
Heat gun
Procedure:
Glassware Preparation: Thoroughly oven-dry (~120°C overnight) or flame-dry all glassware (Schlenk flasks, spatula) under vacuum using a heat gun to remove adsorbed water.[20] Allow to cool to room temperature under a positive pressure of inert gas.
Tare the Flask: Place a rubber septum on the main joint of a clean, dry Schlenk flask. Tare the flask on the balance.
Inert Gas Transfer: Take the tared flask and the container of the hygroscopic salt to a location near the Schlenk line. Establish a positive pressure of inert gas flowing out of the flask by connecting it to the gas line (a needle through the septum works well).
Weighing: Briefly remove the septum and, under the counterflow of inert gas, quickly add the approximate desired amount of the hygroscopic salt.[20] Reseal the flask.
Purge and Refill: Immediately connect the flask's sidearm to the Schlenk line. Carefully evacuate the flask (to remove any air that entered during the transfer) and then refill with inert gas. Repeat this "purge-and-refill" cycle three times to ensure a fully inert atmosphere.[20]
Final Mass: Weigh the sealed, gas-filled flask. The difference from the tared weight is the precise mass of the salt.
Transfer to Reaction: The salt is now ready for the reaction. Solvents or other reagents can be added via cannula or syringe through the septum.[20]
Protocol 4.2: Azeotropic Removal of Water
This technique is ideal for situations where the amine salt is already in a reaction mixture or when it is necessary to rigorously dry the salt in situ before proceeding with a reaction. It relies on a solvent that forms a low-boiling azeotrope with water.[22] Toluene is commonly used for this purpose.[23][24]
Objective: To remove water from a reaction mixture containing a hygroscopic amine hydrochloride salt.
Materials:
Reaction flask
Dean-Stark apparatus or Soxhlet extractor filled with molecular sieves
Condenser
Heating mantle and stirrer
Azeotroping solvent (e.g., Toluene)
Inert gas setup
Procedure:
Setup: Assemble the reaction flask with the amine salt, a magnetic stir bar, and the azeotroping solvent (e.g., toluene). Attach the Dean-Stark apparatus and the condenser. Ensure the system is under a positive pressure of inert gas.
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[25]
Water Separation: In the Dean-Stark trap, the condensed liquid will separate into two phases. The denser water will collect at the bottom of the graduated arm, while the lighter toluene will overflow and return to the reaction flask.[24][26]
Completion: Continue the azeotropic distillation until no more water collects in the trap. This indicates the system is anhydrous.
Proceed with Reaction: Cool the flask to the desired reaction temperature. The anhydrous solution of the amine salt is now ready for the subsequent synthetic steps.
Caption: Schematic of an azeotropic distillation setup.
Protocol 4.3: In Situ Formation of Amine Hydrochloride Salt
In some cases, the most effective way to avoid handling a hygroscopic salt is to bypass its isolation entirely. Forming the salt in situ ensures it is anhydrous at the point of reaction. This is particularly useful when the free amine is a non-hygroscopic, easily handled liquid or solid.
Objective: To generate an anhydrous amine hydrochloride salt directly within the reaction vessel.
Materials:
Free amine
Anhydrous solution of HCl (e.g., HCl in 1,4-dioxane, diethyl ether) or anhydrous HCl gas
Anhydrous reaction solvent
Reaction flask with inert gas setup
Stirrer and temperature control
Procedure:
Prepare Amine Solution: In a pre-dried flask under an inert atmosphere, dissolve the free amine in the chosen anhydrous solvent.
Cool the Solution: Cool the solution in an ice bath (0°C) or as required by the reaction, as the acid-base reaction is often exothermic.
Stoichiometric Acid Addition: Slowly add exactly one equivalent of the anhydrous HCl solution dropwise to the stirred amine solution. If using HCl gas, it can be bubbled through the solution, but controlling stoichiometry is more challenging.
Salt Formation: The amine hydrochloride salt will typically precipitate as a fine, anhydrous solid.
Completion: Allow the mixture to stir for 15-30 minutes after the addition is complete to ensure full conversion.
Proceed with Reaction: The resulting slurry or solution containing the anhydrous amine hydrochloride salt is now ready for the next step of the synthesis. This method offers a significant advantage for poorly soluble compounds by controlling particle size and ensuring an anhydrous state.[27][28]
Summary and Recommendations
Successfully incorporating hygroscopic amine hydrochloride salts into synthesis hinges on a systematic and informed approach.
Quantify the Problem: Whenever possible, use techniques like KF titration or TGA to determine the initial water content of your reagent. Use DVS to understand its behavior for long-term storage and handling plans.
Prevent Moisture Uptake: Employ rigorous storage and handling protocols. The use of desiccators is mandatory, and for sensitive applications, a glove box or Schlenk line is essential.
Mitigate Actively: When the presence of water is suspected or unavoidable, use in situ drying methods. Azeotropic distillation is highly effective for removing water from a reaction mixture, while in situ salt formation provides a pristine, anhydrous starting material, circumventing handling issues altogether.
By integrating these principles and protocols, researchers can overcome the challenges posed by hygroscopic amine hydrochloride salts, leading to more reliable, reproducible, and successful synthetic outcomes.
References
ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content.
Kintek. (2026). How to Use Inert Gas to Enhance Reaction Yields.
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Metrohm. (n.d.).
XRF Scientific. (2024). Direct Moisture Determination of Food and Feed Using a TGA Analyzer.
Eltra. (n.d.). TGA vs LOD: Which Analysis Is Right for You?
Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres?
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture)
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
Torontech. (2025). TGA vs LOD: Which Analysis Is Right for You?
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods.
Chemistry Infolab. (n.d.).
Wikipedia. (n.d.). Air-free technique.
Taylor & Francis Online. (n.d.). Dynamic vapor sorption – Knowledge and References.
Kintek. (2026). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
Google Patents. (n.d.).
SK pharmteco. (n.d.). Dynamic Vapor Sorption.
Scientific & Academic Publishing. (2020).
CORECHEM Inc. (2024).
Wikipedia. (n.d.).
Ramalinga Prasad Kuppa. (2025).
European Patent Office. (n.d.).
American Pharmaceutical Review. (2011).
HepatoChem. (2016). How do you handle hygroscopic salts?
Biocyclopedia. (n.d.).
PPD. (n.d.).
ResearchGate. (2019).
Wikipedia. (n.d.).
Chemistry Stack Exchange. (2023).
Quora. (2018).
SCION Instruments. (2025). Good Laboratory Practice: Sample and Reagent Storage and Stability.
Sciencemadness.org. (2011). Solubility of organic amine salts.
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
The Hendrix Group, Inc. (n.d.). Special Corrosion Topics > Ammonium Chloride.
Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
Semantic Scholar. (n.d.).
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
SSRN. (2022).
PubMed. (n.d.).
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
using 2-Amino-3'-hydroxy-acetophenone as a reference standard
An Application Guide to the Use of 2-Amino-3'-hydroxyacetophenone as a Reference Standard Abstract This comprehensive guide provides detailed application notes and validated protocols for the use of 2-Amino-3'-hydroxyace...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Use of 2-Amino-3'-hydroxyacetophenone as a Reference Standard
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the use of 2-Amino-3'-hydroxyacetophenone as a reference standard in analytical and research settings. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental physicochemical properties of the compound, procedures for its qualification as a reference material, and its application in High-Performance Liquid Chromatography (HPLC) for purity assessment and identity confirmation. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Role of 2-Amino-3'-hydroxyacetophenone
2-Amino-3'-hydroxyacetophenone, a derivative of 2-hydroxyacetophenone, is a crucial chemical intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its applications include the synthesis of Pranlukast, a leukotriene receptor antagonist used for treating asthma and allergic rhinitis.[1] Given its importance, ensuring the quality, purity, and identity of 2-Amino-3'-hydroxyacetophenone in manufacturing and research is paramount. This is achieved through the use of a well-characterized reference standard.
A reference standard is a highly purified and extensively characterized material used as a benchmark for qualitative and quantitative analysis.[2][3] It is fundamental for validating analytical methods and ensuring the accuracy and consistency of results in drug development, quality control, and stability studies.[4][5] This guide focuses on the proper qualification and application of 2-Amino-3'-hydroxyacetophenone as such a standard.
Physicochemical Properties
A thorough understanding of the compound's properties is the first step in its use as a standard.
Before a batch of 2-Amino-3'-hydroxyacetophenone can be used as a reference standard, it must undergo a rigorous qualification process to confirm its identity and establish its purity.[4][5] Regulatory bodies like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized".[5] This process ensures the standard is suitable for its intended purpose, as outlined in ICH guideline Q2(R1).[9][10]
The qualification workflow establishes an unbroken chain of evidence linking the material to its established chemical structure and purity.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: STAB-2A3HAP-001
Subject: Prevention of Dimerization and Oxidative Degradation
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Core Directive
The Problem: 2-amino-3'-hydroxy-acetophenone (and
-amino ketones in general) is thermodynamically unstable as a free base. It undergoes rapid self-condensation to form 2,5-diarylpyrazines. This reaction is accelerated by moisture, heat, and pH > 7.
The Solution: The only reliable long-term storage method is to immobilize the amine group as a mineral acid salt (e.g., Hydrochloride) under inert atmosphere at sub-zero temperatures. Never store the free base.
The Chemistry of Instability (Mechanism)
To prevent degradation, you must understand the enemy. The "dimerization" you observe is actually a condensation-cyclization cascade known as the Knorr-type pyrazine synthesis .
The Pathway[1]
Nucleophilic Attack: The free amine (
) of Molecule A attacks the carbonyl ketone () of Molecule B.
Schiff Base Formation: Water is eliminated to form an imine.
Cyclization: The process repeats intramolecularly or with a second condensation to close the ring, forming a dihydropyrazine.
Oxidation: The dihydropyrazine spontaneously oxidizes (aromatizes) in air to form a stable, colored pyrazine derivative.
Visualization: The Degradation Cascade
Figure 1: The irreversible dimerization pathway of
-amino ketones. Once the pyrazine is formed, the starting material cannot be recovered.
Storage Protocols (SOP)
This protocol is designed to arrest the mechanism described above by removing the two necessary conditions: Nucleophilicity (via protonation) and Activation Energy (via temperature).
Standard Operating Procedure: Long-Term Storage
Parameter
Specification
Scientific Rationale
Chemical Form
Hydrochloride Salt (HCl)
Protonating the amine () destroys its nucleophilicity, preventing the initial attack on the carbonyl.
Temperature
-20°C (Freezer)
Reduces kinetic energy, slowing down any residual hydrolysis or condensation reactions.
Atmosphere
Argon or Nitrogen
Displaces oxygen to prevent the oxidative aromatization step (DHP Pyrazine) and protects the phenolic hydroxyl group.
Container
Amber Glass Vial
Acetophenone derivatives are photosensitive. UV light can catalyze radical formation and oxidation.
Desiccant
Required
Moisture promotes hydrolysis of the salt back to the free base equilibrium and facilitates condensation.
Decision Logic for Handling
Figure 2: Workflow for stabilizing incoming shipments of amino-acetophenones.
Troubleshooting & FAQs
Q1: The powder has turned from off-white to bright yellow/orange. Is it still usable?
Diagnosis: The color change indicates the formation of the pyrazine chromophore . This is a conjugated system formed by dimerization and oxidation.
Action:
Run an LC-MS. You will likely see a mass peak at
or (Dimer).
Verdict: If the color is deep, the purity is compromised. Recrystallization (methanol/ether) may salvage the remaining salt, but the colored impurity is difficult to remove completely.
Q2: I need the free base for a reaction. How do I handle it?
Protocol: Do not generate the free base and store it.
Keep the compound as the HCl salt until the exact moment of reaction.
In-Situ Neutralization: Add the HCl salt directly to your reaction vessel containing a base (e.g., Triethylamine, Pyridine, or Carbonate) and the next reagent (e.g., acyl chloride, alkyl halide).
This ensures the free amine reacts with the target electrophile faster than it can react with itself.
Q3: Can I store the solution in DMSO or Methanol?
Answer:
Methanol (Protic): High Risk. Protic solvents can facilitate proton transfer required for the condensation mechanism.
DMSO (Aprotic): Moderate Risk. While aprotic, DMSO is hygroscopic. Absorbed water will hydrolyze the salt. Furthermore, DMSO can act as a mild oxidant, potentially accelerating the pyrazine formation.
Recommendation: Store only as a dry solid . If a stock solution is absolutely necessary, use anhydrous DMF or Acetonitrile, store at -80°C, and use within 24 hours.
Q4: Why does the 3'-hydroxy group matter?
Insight: The hydroxyl group on the ring (phenol) adds electron density to the ring and makes the molecule susceptible to quinoid oxidation if the pH becomes too basic.
Warning: Do not use strong mineral bases (NaOH/KOH) for neutralization if possible, as this will deprotonate the phenol (pKa ~10), creating a phenoxide anion that is highly reactive to oxidation (turning the solution black/brown). Use mild organic bases (TEA, DIPEA).
References
Mechanism of Pyrazine Formation
Nursten, H. E. (2005). "The Maillard Reaction: Chemistry, Biochemistry, and Implications." Royal Society of Chemistry. (Describes the condensation of
-amino ketones to pyrazines).
Source:
Stability of Amino Acetophenones
BenchChem Technical Support.[1][2] (2025).[1][2][3][4][5][6] "Stabilizing Acetophenone Derivatives for Long-Term Storage."
Source:
General Handling of Unstable Amines
Armarego, W. L. F., & Chai, C. L. L. (2013).[5] "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard protocols for converting unstable amines to stable hydrochloride salts).
Source:
Safety Data Sheet (SDS)
Sigma-Aldrich/Merck. (2025).[1][2][3][4][5][6] "Safety Data Sheet: 2-Aminoacetophenone hydrochloride." (Confirming storage at 2-8°C or -20°C and hygroscopic nature).
degradation products of 2-Amino-3'-hydroxy-acetophenone hydrochloride
Topic: Stability, Degradation Profiles, and Troubleshooting CAS: 14665-75-9 | Synonym: 2-Amino-1-(3-hydroxyphenyl)ethanone HCl (Phenylephrine Ketone) Executive Summary Welcome to the Technical Support Center for 2-Amino-...
Welcome to the Technical Support Center for 2-Amino-3'-hydroxy-acetophenone hydrochloride (AHA-HCl). This compound is a critical
-aminoketone intermediate, primarily utilized in the synthesis of sympathomimetic agents like Phenylephrine.
The Core Challenge: Researchers often underestimate the lability of AHA-HCl. While stable as a dry hydrochloride salt, it exhibits dual-mode instability in solution:
-Aminoketone Dimerization: Rapid self-condensation to form pyrazine derivatives at neutral/basic pH.
Phenolic Oxidation: Sensitivity to dissolved oxygen and light, leading to quinoid polymerization (color change).
This guide provides mechanistic insights and actionable troubleshooting protocols to mitigate these degradation pathways.
Module 1: The Degradation Mechanism
Understanding the "Pyrazine Pathway"
The most frequent impurity observed in AHA-HCl solutions is the pyrazine dimer. Unlike simple hydrolysis, this is a bimolecular condensation reaction that is catalytically accelerated by base (pH > 4.0).
The Mechanism:
Deprotonation: The ammonium salt (
) equilibrates to the free amine ().
Condensation: Two molecules of the free amine undergo intermolecular condensation to form a dihydropyrazine intermediate.
Oxidation: The dihydropyrazine rapidly oxidizes (driven by aromatization energy) to form the stable 2,5-bis(3-hydroxyphenyl)pyrazine .
Pathway Visualization
The following diagram illustrates the transition from the monomeric salt to the stable pyrazine impurity.
Figure 1: The irreversible dimerization pathway of
-aminoketones to pyrazine derivatives.
Module 2: Troubleshooting Guide (FAQ Format)
Scenario A: "My solution turned yellow/brown within hours."
Diagnosis: Oxidative Degradation.
The phenolic hydroxyl group at the meta position is susceptible to radical oxidation, forming quinone-like chromophores. This is distinct from the pyrazine formation (which may precipitate but isn't always intensely colored initially).
Corrective Protocol:
Degassing is Mandatory: Do not use simple sonication. Sparge all solvents (water/methanol) with Argon or Nitrogen for at least 15 minutes prior to dissolution.
Light Protection: Use amber glassware. Phenolic ketones are photosensitizers; UV exposure accelerates radical formation.
Chelation: Trace metal ions (Fe, Cu) catalyze phenolic oxidation. If the problem persists, add 1 mM EDTA to your buffer system.
Scenario B: "I see a new, late-eluting peak in my HPLC."
Diagnosis: Pyrazine Dimer Formation.
The pyrazine dimer is significantly more hydrophobic than the AHA monomer due to the loss of polarity and increased aromatic surface area. It will elute much later on Reverse Phase (C18) columns.
Corrective Protocol:
Check pH: Measure the pH of your sample solution. If pH > 4.5, the free amine concentration is high enough to drive dimerization.
Acidify Samples: Dilute samples in 0.1% Formic Acid or 0.1% Phosphoric Acid immediately. Never store samples in pure water or methanol without acidification.
Temperature Control: Dimerization is endothermic. Keep autosamplers at 4°C.
Scenario C: "My yield is low during free-basing/neutralization."
Diagnosis: Process-Induced Degradation.
You cannot isolate the free base of AHA as a stable solid. It will polymerize/dimerize upon solvent removal.
Corrective Protocol:
In-Situ Usage: If the free base is required for a subsequent reaction (e.g., reduction), generate it in situ and react immediately.
Biphasic Systems: Use a biphasic system (e.g., DCM/Water with mild base) to extract the free amine only if it is immediately consumed in the organic layer.
Module 3: Analytical Data & Specifications
Impurity Profile Table
Use these Relative Retention Times (RRT) as a starting point for troubleshooting HPLC chromatograms. (Base method: C18 Column, Water/ACN gradient with 0.1% TFA).
Compound
Description
Approx. RRT
Characteristics
AHA-HCl
Target Analyte
1.00
Sharp peak, UV max ~250/300 nm
Phenol Impurity
Hydrolysis Product
0.85
Rare; requires strong acid/heat
Dihydropyrazine
Intermediate
1.80 - 2.10
Transient; converts to pyrazine
Pyrazine Dimer
Major Degradant
2.40 - 2.60
Broad, highly retained, stable
Quinoid Polymers
Oxidative Species
> 3.00
"Smear" at end of run; yellow color
Storage & Handling Matrix
Condition
Stability Rating
Recommendation
Solid (RT, Air)
Moderate
Store desiccated. Hygroscopic.
Solid (-20°C)
Excellent
Preferred long-term storage.
Solution (pH 7)
Critical Failure
Degrades < 4 hours. Avoid.
Solution (pH 2)
Good
Stable for 24-48 hours at 4°C.
Module 4: Decision Tree for Unknown Impurities
Use this workflow to identify the source of contamination in your AHA-HCl experiments.
Figure 2: Diagnostic workflow for identifying impurity sources based on retention and physical appearance.
References
United States Pharmacopeia (USP). Phenylephrine Hydrochloride Monograph: Impurity Testing. (Standard reference for phenylephrine precursors and degradation limits).
PubChem. 2-Amino-3'-hydroxyacetophenone hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]
Barrow, R. A., et al. Biomimetic synthesis of pyrazine alkaloids via dimerization of α-amino aldehydes/ketones. (Mechanistic basis for the dimerization pathway). Journal of the Chemical Society.[Link]
improving yield of alpha-bromination to alpha-amino acetophenone conversion
Technical Support Center: Optimization of -Amino Acetophenone Synthesis Current Status: Operational Topic: Improving Yield & Selectivity in Phenacylamine Synthesis Audience: Medicinal Chemists, Process Development Scient...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of
-Amino Acetophenone Synthesis
Current Status: Operational
Topic: Improving Yield & Selectivity in Phenacylamine Synthesis
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The conversion of acetophenone to
-amino acetophenone (phenacylamine) is a deceptive transformation. While theoretically simple, it is plagued by two critical failure modes: polybromination during the halogenation step and self-condensation (pyrazine formation) during amination.
This guide moves beyond standard textbook definitions to provide a robust, self-validating workflow. We recommend replacing elemental bromine (
) with NBS/p-TsOH for the halogenation step and utilizing the Delépine Reaction for amination to guarantee primary amine selectivity.
Module 1: The Halogenation Bottleneck
The Problem: Selectivity Control
Using elemental bromine (
) often leads to dibromination (-dibromoacetophenone) or nuclear bromination on the aromatic ring. This occurs because the product (-bromoacetophenone) is electron-withdrawing, which paradoxically can accelerate further enolization under certain acidic conditions or radical pathways.
The Solution: NBS/p-TsOH Protocol
We recommend the use of
-Bromosuccinimide (NBS) catalyzed by -Toluenesulfonic acid (p-TsOH) .[1][2] This method ensures a slow, controlled release of electrophilic bromine, favoring mono-bromination via the enol mechanism.
Optimized Protocol (10 mmol Scale)
Dissolution: Dissolve acetophenone (1.20 g, 10 mmol) in Acetonitrile (
, 50 mL).
Catalyst: Add p-TsOH
(0.19 g, 1.0 mmol, 10 mol%).
Reagent Addition: Add NBS (1.78 g, 10 mmol) in one portion.
Reaction: Reflux at 80°C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (
) and brine. Dry over .
Why this works: The p-TsOH promotes the formation of the enol form of acetophenone. NBS reacts selectively with the enol. The low concentration of free
prevents the "runaway" bromination seen with liquid bromine.
Module 2: The Amination Challenge
The Problem: The "Red Gum" (Pyrazine) Trap
Direct amination of
-bromoacetophenone with ammonia is chemically "dirty." The resulting -amino ketone is unstable as a free base. Two molecules will condense to form a dihydropyrazine, which oxidizes to a pyrazine (often observed as a deep red/brown gum). Furthermore, the primary amine product is more nucleophilic than ammonia, leading to secondary and tertiary amines.
The Solution: The Delépine Reaction
The Delépine reaction uses Hexamethylenetetramine (Hexamine) to form a quaternary ammonium salt, which is then hydrolyzed.[3][4] This completely blocks over-alkylation and dimerization.
Optimized Protocol
Quaternization:
Dissolve
-bromoacetophenone (10 mmol) in Chloroform (, 30 mL).
Add Hexamethylenetetramine (11 mmol, 1.54 g).
Stir at room temperature for 4–12 hours.
Observation: A white precipitate (the hexaminium salt) will form.
Critical Note: Store the product as the hydrochloride salt . Attempting to isolate the free base will trigger rapid dimerization to pyrazines.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the fatal "Pyrazine Trap."
Figure 1: Reaction logic flow. The Green path (Delépine) avoids the Red failure modes (Pyrazines/Polyalkylation).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Starting material remains after 6h (Bromination)
Catalyst deactivation or insufficient enolization.
Add an additional 5 mol% p-TsOH. Ensure temperature is at least 80°C.
Product is a dark red/brown oil (Amination)
Pyrazine formation. You likely generated the free base or used direct ammonia.
Irreversible. Discard. Next time, use the Delépine method and keep the final product as the HCl salt.
Low yield of Hexaminium salt
Solvent polarity is too high (salt dissolving).
Use pure Chloroform () or dry Acetone. The salt must be insoluble in the reaction medium to drive conversion.
Eye irritation during workup
Lachrymator release.-bromoacetophenone is a potent tear gas.
Neutralize glassware with dilute ammonia or sodium thiosulfate in the hood before cleaning.
Multiple spots on TLC (Bromination)
Nuclear bromination (ring substitution).
Switch solvent to or pure Acetonitrile. Avoid Lewis acids like which promote ring substitution.
Comparison of Amination Methods
Method
Selectivity (Primary Amine)
Risk of Dimerization
Yield Potential
Verdict
Direct Ammonia
Poor (forms / amines)
High
Low (<40%)
Avoid
Gabriel Synthesis
Excellent
Low
Moderate (60-70%)
Good, but hydrazine workup is messy.
Delépine Reaction
Excellent
Zero (during step 1)
High (>85%)
Recommended
Azide () + Reduction
Good
Low
Moderate
Viable, but involves explosive azides.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent for the bromination?A:No. Acetone is a ketone and will compete with acetophenone for bromination, forming bromoacetone (another tear gas). Use Acetonitrile (
) or .
Q: Why did my product turn into a gum when I basified it?A:
-Amino acetophenones are unstable as free bases. They rapidly self-condense into dihydropyrazines and then oxidize to pyrazines. Always store and handle these compounds as their Hydrochloride or Hydrobromide salts.
Q: Is the hexaminium salt intermediate stable?A: Yes, very. You can store the dried hexaminium salt indefinitely. This is a good "pause point" in the synthesis if you cannot finish in one day.
Q: Can I use NBS without a catalyst?A: The reaction will be extremely slow. The acid catalyst (p-TsOH) is required to protonate the carbonyl, facilitating the enolization which is the actual nucleophile attacking the bromine.
References
Guan, X-Y., et al. "Efficient and selective
-bromination of carbonyl compounds with N-bromosuccinimide under microwave."[6][7] Arabian Journal of Chemistry, vol. 7, no. 6, 2014.
Blazevic, N., et al. "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[4] Synthesis, 1979(3), 161-176. (Review of the Delépine Reaction).
Cowper, R. M., and Davidson, L. H. "Phenacyl Bromide."[8] Organic Syntheses, Coll.[5][8] Vol. 2, p.480 (1943). (Standard safety and properties reference).
Galatsis, P. "Delépine Amine Synthesis."[3] Name Reactions in Heterocyclic Chemistry, Wiley, 2005. (Mechanistic confirmation of salt stability).
Technical Support Center: HPLC Troubleshooting for Amino-Acetophenone Derivatives
Executive Summary: The "Weak Base" Trap Welcome to the technical support center. If you are analyzing amino-acetophenone derivatives and seeing "shark fin" peaks or severe tailing (Asymmetry factor > 1.5), you are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Weak Base" Trap
Welcome to the technical support center. If you are analyzing amino-acetophenone derivatives and seeing "shark fin" peaks or severe tailing (Asymmetry factor > 1.5), you are likely encountering a specific chemical conflict often overlooked in general chromatography guides.
The Core Issue: Unlike aliphatic amines (which are strong bases, pKa ~9-10), amino-acetophenones are anilines with electron-withdrawing ketone groups.[1] This makes them very weak bases (pKa ≈ 2.5 – 3.0).[1]
The Consequence: Standard generic methods often use Formic Acid or Phosphate buffers at pH 2.5 – 3.0 .[1]
The Trap: By running at pH ~2.8, you are operating exactly at the pKa of your analyte. The molecule is rapidly flipping between protonated (ionized) and neutral states during the run. This "mixed-mode" state causes kinetic peak broadening and severe tailing, compounded by secondary silanol interactions.[1]
Diagnostic & Troubleshooting Guide (Q&A)
Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). Why is my peak tailing?
A: You are operating in the "Forbidden Zone" (pH ≈ pKa).[1]
The Mechanism: At pH 2.7, 4-aminoacetophenone (pKa ~2.[1]76) exists as a 50/50 mixture of its protonated (
The Result: The protonated form interacts via cation-exchange with silanols (
), while the neutral form interacts via hydrophobic retention ().[1] As the molecule travels down the column, it constantly equilibrates between these two states, resulting in a distorted, tailing peak profile.
The Fix: You must shift the pH by at least 2 units away from the pKa.
Option A (Recommended): Increase pH to 5.0 – 6.0 (using Ammonium Acetate).[1] Here, the amine is >99% neutral. It will elute sharper and likely later (increased hydrophobic retention).[1]
Option B (Alternative): Decrease pH to < 1.5 (using TFA).[1] Here, the amine is >99% protonated. Warning: This requires a stable-bond column to prevent hydrolysis.[1]
Q2: I shifted to pH 6.0, but I still see slight tailing. Is it the column?
A: Likely yes.[1] Even in the neutral state, the amine nitrogen possesses a lone pair of electrons that can Hydrogen-bond with free acidic silanols on the silica surface.
Diagnosis: If your column is "Type A" silica (older, acidic, high metal content) or not fully end-capped, these H-bond interactions will drag the peak tail.[1]
The Fix: Switch to a Type B (High Purity) Base-Deactivated Silica (BDS) column.[1]
Look for: "End-capped," "Polar Embedded," or "Hybrid Particle" technology (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, Phenomenex Kinetex).[1] These columns chemically block the silanols.
Q3: Should I add Triethylamine (TEA) to my mobile phase?
A: Only as a last resort.
Why: TEA is a "silanol blocker."[1][2] It is a stronger base than your analyte and saturates the active sites on the column so your analyte doesn't stick.
The Downside: TEA is messy, alters selectivity, and degrades column lifetime.[1]
Modern Approach: If you are using a modern Type B column at optimized pH (see Q1), TEA is usually unnecessary.[1] If you must use it (e.g., on an older legacy method), use 5–10 mM TEA and adjust the pH after addition.
Visualizing the Problem
The following diagram illustrates the decision logic for troubleshooting this specific class of compounds.
Figure 1: Decision matrix for isolating the root cause of peak tailing in weak base anilines.
Optimized Experimental Protocols
Protocol A: Mobile Phase Preparation (pH 6.0)
Use this to ensure the amino-acetophenone is in its neutral state, minimizing ionic silanol interactions.
Removing inorganic salts (e.g., NaCl, KCl, NH₄Cl) from 2-Amino-3'-hydroxy-acetophenone HCl is chemically challenging because both the target molecule and the contaminants are highly polar and water-soluble.[1] Standard aqueous extractions will fail because the target molecule (an amine hydrochloride) will partition into the aqueous phase along with the inorganic salts.
To successfully purify this compound, you must exploit differential solubility in organic alcohols or hydrophobic retention on a stationary phase.[1]
Quick Decision Matrix
Use the table below to select the correct protocol for your situation:
If your sample is...
And the inorganic salt is...
Recommended Protocol
Dry Solid (Crude mixture)
NaCl, KCl, or Sulfates
Protocol A: The Solvent Switch (Ethanol Trituration)
Protocol A: The "Solvent Switch" (Ethanol Trituration)
Best for: Removal of NaCl/KCl from dried crude solids.
Mechanism: Inorganic salts like NaCl are practically insoluble in absolute ethanol (<0.065 wt%), whereas 2-Amino-3'-hydroxy-acetophenone HCl (an organic salt) generally exhibits good solubility due to its aromatic core and hydrogen-bonding potential.[1]
Step-by-Step Methodology
Lyophilization: Evaporate your crude reaction mixture to complete dryness. Water acts as a cosolvent; even small amounts will dissolve NaCl and contaminate your product.
Trituration: Add Absolute Ethanol (20 mL per gram of crude solid) .
Note: Do not use 95% Ethanol.[1] The 5% water content will dissolve significant amounts of NaCl.
Agitation: Sonicate for 15 minutes or stir vigorously at 40°C for 30 minutes. The organic product will dissolve; the inorganic salts will remain as a white suspension.
Filtration: Filter the suspension through a sintered glass funnel (Porosity 3 or 4) or a Celite pad.[1]
Residue (Solid): Contains the inorganic salts (Discard after verification).[1]
Filtrate (Liquid): Contains your target product.[1]
Concentration: Evaporate the ethanolic filtrate under reduced pressure to obtain the desalted product.
Data: Solubility Profiles
Solvent
Solubility of NaCl ( g/100g solvent)
Solubility of Amine HCl Salts (Typical)
Water
36.0
High (>50)
Methanol
1.40
High
Ethanol (Abs)
0.065
Moderate to High
Acetone
<0.001
Low (Risk of precipitation)
Technical Insight: While Methanol is a better solvent for your product, it dissolves too much NaCl (1.4%).[1] Ethanol is the "Goldilocks" solvent—dissolving the drug but rejecting the salt [1].
Protocol B: Reverse-Phase (C18) Desalting
Best for: Samples already in solution or when high purity (>98%) is required.[1]
Mechanism: The aromatic ring of the acetophenone provides enough hydrophobicity to retain on a C18 column, while inorganic salts (which have no hydrophobic character) elute immediately in the void volume.
Workflow Visualization
Caption: C18 Desalting Workflow. Inorganic salts are washed away with water before the organic product is eluted with methanol.
Detailed Protocol
Column Selection: Use a C18 Flash Cartridge (e.g., Biotage® SNAP Ultra C18 or equivalent).[1]
Mobile Phase Preparation:
Solvent A: Water + 0.05% HCl (Keeps the phenol protonated and prevents oxidation).
Equilibration: Flush column with 3 Column Volumes (CV) of Solvent A.
Loading: Dissolve sample in minimal water (or 5% MeOH/Water). Load onto the column.[5]
Desalting Wash: Run 100% Solvent A for 2–3 CVs.[1] Monitor conductivity if possible.
Result: The salt peak elutes here (Void Volume).
Elution: Run a gradient from 0% to 50% Solvent B over 10 CVs.
Result: Your aromatic product will typically elute between 15% and 40% organic solvent [2].[1]
Protocol C: Free-Base Extraction (Riskier)
Best for: Large scale where chromatography is too expensive.[1]
Risk: The "3'-hydroxy" (phenol) group makes this molecule amphoteric.[1] At high pH (to free the amine), the phenol may deprotonate (pKa ~10), making the molecule water-soluble again as a phenolate salt.
Correct pH Window:
You must adjust the pH to ~8.0–8.5 .
), Phenol is neutral () Extractable into Ethyl Acetate. [1]
Troubleshooting & FAQ
Q: My product is oiling out during the Ethanol Trituration.
Cause: The product might be extremely hygroscopic or contain residual water.
Fix: Add a small amount of Isopropanol (IPA) or Diethyl Ether to the ethanol mixture to force the product to crystallize while keeping the inorganic salts undissolved.
Q: I used C18, but my recovery is low.
Cause: The phenol group might be oxidizing on the column, or the compound is eluting in the void volume because it's too polar.
Fix: Ensure your water phase is acidified (pH ~2–3 with HCl).[1] This suppresses the ionization of the phenol and improves interaction with the C18 chain. Avoid basic mobile phases.
Q: How do I verify the salt is gone?
Silver Nitrate Test: Dissolve a small amount of the final solid in water. Add 1 drop of
.
Note: Your product is an HCl salt , so it will test positive for chloride.[1] This test is false-positive prone.[1]
Better Method:Residue on Ignition (Ash Test) . Burn 50mg of sample. If inorganic salts (NaCl) are present, a significant white ash residue will remain. Pure organic HCl salts should decompose completely (leaving <0.1% residue).[1]
References
Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[6][7] Journal of Chemical & Engineering Data, 50(1), 29–32. Link[1]
Biotage. (n.d.). Reversed-Phase Flash Purification: A Guide for Desalting Polar Compounds. Retrieved from Biotage Knowledge Base. Link
PubChem.[1] (n.d.). 2'-Aminoacetophenone Compound Summary. National Center for Biotechnology Information. Link[1]
optimizing pH for extraction of 2-amino-1-(3-hydroxyphenyl)ethanone free base
This is a specialized technical guide designed for the isolation of 2-amino-1-(3-hydroxyphenyl)ethanone (also known as Noradrenalone or 3-hydroxyphenacylamine). This molecule presents a classic "amphoteric trap" combined...
Author: BenchChem Technical Support Team. Date: February 2026
This is a specialized technical guide designed for the isolation of 2-amino-1-(3-hydroxyphenyl)ethanone (also known as Noradrenalone or 3-hydroxyphenacylamine). This molecule presents a classic "amphoteric trap" combined with high kinetic instability.
Case ID: OPT-PH-3HP
Status: Active
Agent: Senior Application Scientist
Subject: Optimization of pH and Solvent Systems for Amphoteric Amino-Ketone Isolation
The Core Challenge: The "Amphoteric Trap"
You are likely experiencing low yields or "disappearing" product during the workup. This is not a synthesis failure; it is an isolation failure caused by the molecule's dual ionization potential.
This molecule contains two ionizable functional groups with opposing behaviors:[1][2][3]
Primary Amine (
): Basic. Protonates to at low pH.
Phenol (
): Acidic. Deprotonates to at high pH.
Unlike simple amines where "higher pH is better," this molecule becomes water-soluble at both pH extremes. You must hit the Isoelectric Point (pI) window where the molecule is neutral.
Theoretical Species Distribution
The
-amino ketone structure significantly lowers the amine's compared to standard alkyl amines due to the electron-withdrawing carbonyl group.
Amine
(Conjugate Acid):
Phenol
:
This creates a narrow "Neutral Window" between pH 8.5 and 9.2.
Figure 1: The pH-dependent speciation. Note the narrow green window for extraction.
Troubleshooting Guide & FAQs
Issue 1: "I adjusted the pH to 12 (standard for amines), but the organic layer is empty."
Diagnosis: You have formed the phenolate anion .
At pH 12, the phenolic hydroxyl group is deprotonated (
). The molecule is now a salt (sodium phenolate) and has partitioned back into the aqueous phase.
Corrective Action:
Retain the aqueous layer.
Slowly acidify with dilute HCl or Acetic Acid.
Target pH 8.8 - 9.0 .
Re-extract immediately.
Issue 2: "The solution turns dark brown/black during extraction."
Diagnosis: Oxidative degradation and self-condensation.
Free base
-amino ketones are notoriously unstable. They undergo:
Dimerization: Two molecules condense to form a dihydropyrazine derivative (often colored).
Phenolic Oxidation: At high pH, phenols rapidly oxidize to quinones in the presence of air.
Corrective Action:
Temperature Control: Perform the neutralization and extraction at 0°C to 5°C . Never work at room temperature.
Degassing: Use degassed solvents (sparged with
).
Speed: Do not store the free base. Extract and immediately convert to a stable salt (e.g., HCl or Tartrate) or proceed to the next step (e.g., reduction).
Issue 3: "I am at pH 9, but the yield is still low."
Diagnosis: High water solubility of the free base.
Even in its neutral form, the molecule is highly polar due to the hydroxyl and ketone groups. It does not partition well into non-polar solvents like Toluene or Hexane.
Corrective Action:
Change Solvent: Use Ethyl Acetate (EtOAc) or a mixture of DCM:Isopropanol (3:1) .
Salting Out: Saturate the aqueous phase with NaCl before extraction. This increases the ionic strength, forcing the organic molecule out (the "Salting-Out Effect").
Optimized Extraction Protocol
Objective: Isolate the free base with minimal degradation.
Reagents
Buffer: Saturated
(mild base prevents overshooting pH).
Solvent: Ethyl Acetate (pre-cooled to 0°C).
Additive: Sodium Metabisulfite (antioxidant).
Workflow
Figure 2: The "Cold & Fast" isolation workflow designed to minimize dimerization.
Data: Solvent Selection Matrix
Solvent System
Partition Coefficient ()
Selectivity
Recommendation
Toluene / Hexane
Very Low
High
Avoid (Product stays in water)
Dichloromethane (DCM)
Moderate
Moderate
Acceptable, but requires multiple extractions.
Ethyl Acetate
High
Moderate
Preferred. Good balance of polarity.
DCM : IPA (3:1)
Very High
Low
Use for difficult extractions (pulls some water/salts).
References
ChemicalBook. (n.d.). 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one (Noradrenalone) Properties and pKa Data. Retrieved from
Relevance: Provides comparative pKa data for the dihydroxy analog (pKa ~7.89 for the amine), supporting the theoretical model of reduced basicity in
-amino ketones.
PubChem. (n.d.). 2-amino-1-(3-hydroxyphenyl)ethanone Compound Summary. Retrieved from
Relevance: Confirms structure and polarity data (XLogP) essential for solvent selection.
Cayman Chemical. (n.d.). 1-(2-Amino-3-hydroxyphenyl)ethanone Product Information. Retrieved from
Relevance: Highlights the metabolic context and stability handling of similar aminophenol metabolites.
Organic Chemistry Portal. (n.d.). Synthesis of Alpha-Amino Ketones and Stability. Retrieved from
Relevance: General grounding on the instability of primary
-amino ketones toward self-condensation (dimeriz
Navigating the Spectral Landscape: A Comparative Guide to the C13-NMR of 2-amino-1-(3-hydroxyphenyl)ethanone HCl
For Immediate Release In the intricate world of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particu...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the intricate world of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13-NMR), stands as a cornerstone technique for this purpose. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the C13-NMR chemical shifts for 2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data for this specific molecule, this guide presents a comprehensive, predictive analysis based on the spectral data of its structural precursors and analogs, coupled with a robust experimental protocol for independent verification.
The Structural Significance of 2-amino-1-(3-hydroxyphenyl)ethanone HCl
2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride is a substituted aminoketone. The arrangement of its functional groups—a hydroxyl group at the meta position of the phenyl ring, a carbonyl group, and a protonated amino group on the adjacent carbon—creates a unique electronic environment for each carbon atom. Understanding the C13-NMR spectrum is crucial for confirming the successful synthesis of this molecule and for identifying any potential impurities.
Comparative Analysis of C13-NMR Chemical Shifts
In the absence of a publicly available experimental spectrum for 2-amino-1-(3-hydroxyphenyl)ethanone HCl, we can construct a highly accurate prediction by analyzing the experimental data of its core components and a closely related analog.
Core Precursor: 3-Hydroxyacetophenone
The foundational structure of our target molecule is 3-hydroxyacetophenone. The experimental C13-NMR chemical shifts for this precursor provide a solid baseline for the aromatic and carbonyl carbons.
Carbon Atom (in 3-hydroxyacetophenone)
Chemical Shift (δ, ppm)
C=O
199.3
C1 (ipso-C=O)
138.4
C3 (ipso-OH)
156.7
C5
129.9
C4
120.9
C6
120.8
C2
114.8
CH3
26.8
Table 1: Experimental C13-NMR chemical shifts for 3-hydroxyacetophenone. Data sourced from a study on the synthesis of phenols.[1]
Analog for the Side Chain: 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride
To understand the influence of the aminoketone side chain, we can examine the reported C13-NMR data for 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride. This N-methylated analog provides valuable insight into the chemical shifts of the carbonyl and the alpha-amino carbons.
Carbon Atom (in 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone HCl)
Chemical Shift (δ, ppm)
C=O
192.3
C1
134.9
C3
158.0
C5
130.1
C4/C6
121.8
C2
114.1
CH2
53.6
N-CH3
32.6
Table 2: Experimental C13-NMR chemical shifts for 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride. This data provides a reference for the side chain carbons.[2]
Predicted C13-NMR Chemical Shifts for 2-amino-1-(3-hydroxyphenyl)ethanone HCl
By synthesizing the data from the precursor and the analog, we can predict the C13-NMR spectrum for our target compound. The protonation of the primary amino group in the hydrochloride salt will have a significant deshielding effect on the adjacent carbon (Cα).
Carbon Atom (Predicted)
Predicted Chemical Shift (δ, ppm)
Rationale
C=O
~193-196
The presence of the adjacent electron-withdrawing ammonium group will likely shift the carbonyl carbon upfield compared to 3-hydroxyacetophenone.
C1
~135-137
The electronic environment is similar to the N-methylated analog.
C2
~114-116
The meta-position to the carbonyl and ortho to the hydroxyl group results in a shielded environment.
C3
~157-159
The carbon directly attached to the electronegative hydroxyl group will be significantly deshielded.
C4
~121-123
This carbon is ortho to the hydroxyl group and para to the carbonyl substituent.
C5
~130-132
The position meta to the hydroxyl and ortho to the carbonyl group leads to this downfield shift.
C6
~121-123
Similar environment to C4.
CH2
~55-60
The direct attachment to the protonated amino group (NH3+) causes a significant downfield shift due to the strong electron-withdrawing inductive effect.
Table 3: Predicted C13-NMR chemical shifts for 2-amino-1-(3-hydroxyphenyl)ethanone HCl.
To aid in the assignment of these chemical shifts, the following diagram illustrates the numbering of the carbon atoms in the molecule.
Caption: Molecular structure and atom numbering for 2-amino-1-(3-hydroxyphenyl)ethanone HCl.
Experimental Protocol for C13-NMR Spectrum Acquisition
For researchers seeking to acquire experimental data, the following protocol outlines a reliable method for obtaining a high-quality C13-NMR spectrum.
1. Sample Preparation:
Weigh approximately 20-30 mg of 2-amino-1-(3-hydroxyphenyl)ethanone HCl.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD3OD) or deuterated water (D2O) are good choices due to the compound's polarity and the presence of exchangeable protons. D2O is often preferred for hydrochloride salts to ensure complete dissolution and minimize H-D exchange broadening of the amino proton signal in 1H NMR, which can be useful for full characterization.
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
Use a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
Tune and match the probe for 13C frequency.
Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters include:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
Spectral Width: 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
Temperature: 298 K (25 °C).
3. Data Processing:
Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CD3OD at 49.0 ppm).
The following workflow diagram illustrates the key steps in this process.
Caption: A streamlined workflow for acquiring and analyzing the C13-NMR spectrum.
Conclusion
While direct experimental C13-NMR data for 2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride is not readily found in public databases, a robust and scientifically sound prediction of its chemical shifts can be achieved through a comparative analysis of its structural precursors and analogs. This guide provides a detailed predictive analysis and a comprehensive experimental protocol to empower researchers to confidently characterize this important synthetic intermediate. The presented data and methodologies underscore the power of predictive spectroscopy in modern chemical research and development.
References
The Royal Society of Chemistry. Supplementary Information for a publication. Available at: [Link]
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
A Senior Application Scientist's Guide to Interpreting FTIR Absorption Bands of Alpha-Amino Ketone Hydrochloride Salts
Introduction: Alpha-amino ketones are a significant class of organic compounds, forming the structural core of numerous pharmaceuticals, natural products, and synthetic intermediates. In drug development and forensic che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Alpha-amino ketones are a significant class of organic compounds, forming the structural core of numerous pharmaceuticals, natural products, and synthetic intermediates. In drug development and forensic chemistry, these compounds are frequently handled as hydrochloride salts to enhance their stability and aqueous solubility.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-line technique for the structural confirmation of these molecules. It provides a rapid, non-destructive, and highly informative fingerprint of the key functional groups present.
However, interpreting the FTIR spectra of α-amino ketone hydrochloride salts presents a unique set of challenges. The spectra are often complex, with broad, overlapping bands resulting from the protonated amine group. This guide provides an in-depth comparison of the characteristic absorption bands of these salts against their non-salt counterparts and related structures. We will dissect the spectral features, explain the underlying principles, and provide a robust experimental protocol for acquiring high-quality data.
I. The Spectroscopic Landscape: Key Vibrational Modes
The defining features of an α-amino ketone hydrochloride salt in an FTIR spectrum are the carbonyl (C=O) stretch and the various vibrations of the ammonium (-NHx+) group. The position and appearance of these bands are highly sensitive to the substitution pattern of the amine (primary, secondary, or tertiary).
A. The Ammonium Group (N-H⁺) Stretching Region (approx. 3200 - 2400 cm⁻¹)
This is often the most complex and diagnostic region. Unlike free amines which show sharp N-H stretching bands between 3500-3300 cm⁻¹[4][5], amine salts exhibit very broad and intense absorption envelopes due to the N-H⁺ stretching vibrations. This broadness is a result of extensive hydrogen bonding and the ionic character of the group.
Primary Amine Salts (-NH₃⁺): Expect a broad, strong envelope typically spanning from 3200 to 2800 cm⁻¹.[1] This band frequently overlaps with the C-H stretching vibrations, which may appear as sharper, superimposed peaks.[1]
Secondary Amine Salts (-NH₂⁺): The N-H⁺ stretching envelope is also broad and strong, generally appearing at slightly lower wavenumbers, from 3000 to 2700 cm⁻¹.[1][6] Again, aliphatic C-H stretches often appear as small peaks on top of this broad absorption.[1]
Tertiary Amine Salts (-NH⁺): The N-H⁺ stretch is shifted to even lower frequencies, typically found in the 2700-2400 cm⁻¹ range.[1]
A series of weaker overtone and combination bands can also appear on the lower wavenumber side of the main N-H⁺ stretching envelope, adding to the complexity of this region.[1] For instance, in synthetic cathinones, a broad spectrum from 3100-2200 cm⁻¹ is often defined as encompassing both C-H stretching and the amine salt absorption.[7]
B. The Carbonyl (C=O) Stretching Region (approx. 1725 - 1640 cm⁻¹)
The C=O stretch is one of the most intense and reliable bands in an infrared spectrum. Its position provides valuable clues about the molecular environment.
Saturated Aliphatic Ketones (Baseline): These typically show a strong C=O absorption band around 1715 cm⁻¹.[8][9]
α,β-Unsaturated or Aromatic Ketones (Baseline): Conjugation with a double bond or an aromatic ring delocalizes the pi-electron density, weakening the C=O bond. This results in a lower stretching frequency, typically in the 1685-1666 cm⁻¹ range.[8][9]
α-Amino Ketone Hydrochloride Salts: The presence of the adjacent, electron-withdrawing ammonium group (-NHx⁺) can influence the carbonyl frequency. However, intramolecular hydrogen bonding between the ammonium proton and the carbonyl oxygen can also occur, which tends to lower the C=O frequency. The final position is a balance of these effects. For many synthetic cathinone hydrochlorides, this band is observed as a strong peak between 1700-1680 cm⁻¹.[7][10] In the case of ketamine hydrochloride, a secondary α-amino ketone, the C=O stretch has been reported at a significantly lower value of 1642 cm⁻¹.[11]
C. The Ammonium Group (N-H⁺) Bending Region (approx. 1625 - 1500 cm⁻¹)
This region is crucial for distinguishing between primary and secondary amine salts, as tertiary salts lack N-H⁺ bending vibrations.
Primary Amine Salts (-NH₃⁺): These salts show two distinct bending vibrations: an asymmetric bend from 1625 to 1560 cm⁻¹ and a symmetric bend from 1550 to 1500 cm⁻¹.[1]
Secondary Amine Salts (-NH₂⁺): These salts typically exhibit a single N-H⁺ bending band in the 1620 to 1560 cm⁻¹ range.[1][6]
Tertiary Amine Salts (-NH⁺): No bands are expected in this region.
Caution: The N-H⁺ bending bands can sometimes be mistaken for aromatic C=C stretching vibrations, which also appear in the 1600-1450 cm⁻¹ range. Careful analysis of the entire spectrum is required.
II. Comparative Data Summary
The following table summarizes the key FTIR absorption frequencies, allowing for a direct comparison between α-amino ketone hydrochloride salts and related reference compounds.
III. Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The choice of sampling technique is critical for obtaining a reliable spectrum. For solid hydrochloride salts, Attenuated Total Reflectance (ATR) is often the most convenient method.
Step-by-Step Methodology (ATR-FTIR)
Instrument Preparation: Ensure the FTIR spectrometer is purged and has reached thermal equilibrium. Perform a background scan to measure the ambient atmosphere (mainly H₂O and CO₂), which will be automatically subtracted from the sample spectrum.[13]
Crystal Cleaning (Causality): The ATR crystal (typically diamond or germanium) must be impeccably clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. A dirty crystal will introduce interfering peaks into your spectrum. Run a background scan and then a "clean crystal" scan to ensure no residue remains.
Sample Application: Place a small amount of the finely powdered α-amino ketone hydrochloride salt onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
Applying Pressure (Causality): Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This step is crucial for ensuring good optical contact between the sample and the ATR crystal. Poor contact leads to a weak, noisy spectrum with distorted peak shapes.
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most routine identification purposes.
Data Processing: After acquisition, perform an ATR correction if the software allows. This correction accounts for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
Workflow Diagram
Caption: Key diagnostic regions for a secondary α-amino ketone hydrochloride salt.
V. Conclusion
The FTIR spectrum of an α-amino ketone hydrochloride salt is a composite of features from its constituent functional groups, each modulated by the effects of protonation and potential hydrogen bonding. By systematically analyzing the N-H⁺ stretching, C=O stretching, and N-H⁺ bending regions and comparing them to reference compounds, a definitive structural assignment can be achieved. The broad, intense ammonium salt absorption between 3200-2400 cm⁻¹, coupled with a strong carbonyl peak around 1700 cm⁻¹, is the hallmark of this compound class. The presence and number of bands in the 1625-1500 cm⁻¹ region further allow for the differentiation between primary and secondary amine salt derivatives. This guide provides the foundational knowledge for researchers to confidently interpret these complex but highly informative spectra.
References
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A Senior Application Scientist's Guide to the Reduction of Amino Ketones: NaBH₄ vs. Catalytic Hydrogenation
For researchers and professionals in drug development, the stereoselective synthesis of β-amino alcohols is a critical step, as this structural motif is a cornerstone of numerous pharmaceutical agents. The reduction of t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the stereoselective synthesis of β-amino alcohols is a critical step, as this structural motif is a cornerstone of numerous pharmaceutical agents. The reduction of the corresponding α-amino ketones is one of the most direct routes to these valuable molecules. The choice of reducing agent is paramount, as it dictates not only the efficiency of the conversion but also the crucial stereochemical outcome.
This guide provides an in-depth comparison of two workhorse methodologies for amino ketone reduction: sodium borohydride (NaBH₄), a chemical hydride reagent, and catalytic hydrogenation. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, chemoselectivity, diastereoselectivity, and practical considerations that govern the selection of the optimal method for a given synthetic challenge. The insights presented herein are supported by experimental data to provide a clear, evidence-based framework for your research.
Mechanistic Foundations: Two Divergent Pathways to Reduction
Understanding the mechanism of each reaction is fundamental to predicting and controlling its outcome, particularly the stereochemistry.
Sodium Borohydride (NaBH₄): A Hydride Transfer Approach
Sodium borohydride is a mild and selective reducing agent that functions as a source of hydride ions (H⁻).[1][2] The reduction of a ketone is a two-step process:
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.[1][3] This forms a tetrahedral alkoxide intermediate.
Protonation: The resulting alkoxide is then protonated, typically by the protic solvent (like methanol or ethanol) used in the reaction or during an aqueous workup step, to yield the final secondary alcohol.[1][3]
The mechanism is a concerted process where the B-H bond delivers the hydride to the carbonyl carbon.[4]
Figure 1: Mechanism of NaBH₄ Reduction of an Amino Ketone.
Catalytic Hydrogenation: A Surface-Mediated Reaction
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond, mediated by a heterogeneous or homogeneous metal catalyst.[5] Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel.[6]
The mechanism occurs on the surface of the metal catalyst:
Adsorption: Both the molecular hydrogen and the amino ketone are adsorbed onto the catalyst's surface.[6]
H-H Bond Cleavage: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on the surface.[6]
Hydrogen Transfer: The adsorbed hydrogen atoms are then transferred sequentially to the adsorbed carbonyl group, resulting in the formation of the alcohol.[5]
Desorption: The final β-amino alcohol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[6]
Figure 2: General Workflow for Heterogeneous Catalytic Hydrogenation.
Comparative Analysis of Reduction Efficiency
The "efficiency" of a reduction is a multi-faceted concept encompassing chemoselectivity, diastereoselectivity, reaction conditions, and overall yield.
Chemoselectivity: Choosing the Right Target
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. This is a critical point of differentiation between NaBH₄ and catalytic hydrogenation.
Sodium Borohydride (NaBH₄): Exhibits excellent chemoselectivity. It is a mild reagent that readily reduces aldehydes and ketones but typically does not reduce less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions (e.g., in methanol at room temperature).[1][2][3] This makes NaBH₄ an ideal choice for molecules containing multiple functional groups where only the ketone needs to be reduced.
Catalytic Hydrogenation: This method is far less chemoselective. Depending on the catalyst and conditions, it can reduce a wide array of functional groups, including alkenes, alkynes, imines, and nitro groups, often faster than it reduces ketones.[7] For example, using Pd/C to reduce an aromatic amino ketone that also contains a nitro group will preferentially reduce the nitro group to an amine.[8] This lack of selectivity can be a significant drawback unless multiple reductions are desired. However, specialized catalysts, such as certain ruthenium complexes, have been developed that preferentially reduce ketones and aldehydes.[9]
Diastereoselectivity: Controlling Stereochemistry
For α-amino ketones, the reduction of the carbonyl creates a new stereocenter adjacent to an existing one, leading to the formation of diastereomeric products (syn and anti β-amino alcohols). Controlling this diastereoselectivity is often the primary synthetic goal.
Sodium Borohydride (NaBH₄): The stereochemical outcome is highly dependent on the nature of the amino group and the reaction conditions.
Chelation Control: With unprotected primary or secondary amines, the reaction can proceed via a cyclic chelate model. The metal cation (Na⁺) coordinates to both the amino nitrogen and the carbonyl oxygen, locking the conformation of the substrate. The hydride then attacks from the less sterically hindered face, typically leading to the anti-diastereomer with high selectivity.[10][11]
Felkin-Anh Model (Non-Chelation): If the amine is protected with a bulky group (like a tert-butoxycarbonyl, or BOC group) or is a tertiary amine, chelation is prevented.[11][12] In this case, the reduction follows the non-chelation Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent, typically favoring the syn-diastereomer.[10][13]
Catalytic Hydrogenation: Diastereoselectivity is governed by the way the substrate adsorbs onto the catalyst surface. The molecule will preferentially adsorb via its least hindered face, which then gets hydrogenated. The outcome can be highly substrate-dependent. However, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP or Co-based catalysts) offers a powerful strategy for achieving high diastereo- and enantioselectivity, often through a process of dynamic kinetic resolution.[14][15][16]
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative data from the literature, highlighting the performance of each method on similar substrates.
Note: LiEt₃BH is a more powerful hydride reagent than NaBH₄, often used to achieve high selectivity. Zn(BH₄)₂ is used to enhance chelation control.
Experimental Protocols: Putting Theory into Practice
The following protocols are generalized procedures that must be adapted for specific substrates.
Protocol 1: Diastereoselective Reduction of an N-BOC Protected Amino Ketone with NaBH₄
This protocol is designed to favor the syn-amino alcohol via a non-chelation pathway.
Dissolution: Dissolve the N-BOC-α-amino ketone (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes. Caution: H₂ gas evolution will occur.[2]
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[17]
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate (3x).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-β-amino alcohol.
Protocol 2: Hydrogenation of an Aromatic Amino Ketone using Pd/C
This protocol describes a standard catalytic hydrogenation procedure.
Setup: To a hydrogenation flask or a Parr shaker vessel, add the aromatic α-amino ketone (1.0 eq) and 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight).
Solvent: Add a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
Inerting: Seal the vessel and purge the atmosphere with nitrogen or argon, followed by purging with hydrogen gas (H₂). SAFETY: Hydrogen is highly flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources.[18]
Reaction: Pressurize the vessel with H₂ (typically 1-4 atm or ~15-60 psi) and stir vigorously at room temperature. Higher pressures may be required for difficult substrates.[19]
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake.
Filtration: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Purification: If necessary, purify the product by recrystallization or flash column chromatography.
Decision Framework: Selecting the Optimal Method
The choice between NaBH₄ and catalytic hydrogenation is not arbitrary. It is a strategic decision based on the specific molecular architecture and the desired outcome.
Figure 3: Decision-Making Flowchart for Reduction Method Selection.
Conclusion and Recommendations
Both sodium borohydride and catalytic hydrogenation are effective methods for the reduction of amino ketones, but they offer distinct advantages for different applications.
Choose Sodium Borohydride (or related hydrides) when:
High chemoselectivity is paramount. You need to reduce a ketone without affecting other groups like esters or amides.[3]
Diastereoselectivity can be controlled through chelation effects or the use of protecting groups.[11]
Small-scale, convenient laboratory setups are preferred, avoiding the need for specialized high-pressure equipment.
Choose Catalytic Hydrogenation when:
Atom economy and process scalability are critical. This method avoids stoichiometric inorganic byproducts, making it greener for large-scale production.[8]
Simultaneous reduction of other functional groups (like a nitro or alkene) is desired.
High enantioselectivity is the primary goal , in which case asymmetric catalytic hydrogenation with a chiral catalyst is the state-of-the-art method.[20]
Ultimately, the optimal choice requires a careful analysis of the substrate's structure, the desired stereochemical outcome, and the practical constraints of the synthesis. This guide provides the foundational knowledge for making that informed decision.
References
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Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. (2008, August 28). Taylor & Francis Online. [Link]
Berkessel, A., et al. (2002, July 24). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed. [Link]
Chandrasekhar, S., et al. (2002, December 6). Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane. ACS Publications. [Link]
Kirchner, K., et al. (2014, November 17). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. ACS Publications. [Link]
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Zhang, W., et al. (2023, October 20). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Publications. [Link]
Nadkarni, D., et al. (2003, January 24). Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. PubMed. [Link]
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analytical method validation for 2-Amino-3'-hydroxy-acetophenone quantification
An In-Depth Comparative Guide to Analytical Method Validation for the Quantification of 2-Amino-3'-hydroxy-acetophenone This guide provides a comprehensive framework for the validation of analytical methods for the quant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Analytical Method Validation for the Quantification of 2-Amino-3'-hydroxy-acetophenone
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Amino-3'-hydroxy-acetophenone, a critical intermediate in pharmaceutical synthesis.[1] We will explore the foundational principles of method validation as prescribed by global regulatory bodies, compare viable analytical technologies, and present a detailed, field-tested protocol for a robust High-Performance Liquid Chromatography (HPLC) method. Our focus extends beyond procedural steps to elucidate the scientific rationale behind experimental design and acceptance criteria, empowering researchers and drug development professionals to generate reliable and defensible analytical data.
The Regulatory Imperative: Grounding Validation in Global Standards
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2] This is not merely a matter of good scientific practice but a firm regulatory requirement. The International Council for Harmonisation (ICH), along with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines to ensure global consistency in drug development.[3]
The core of these guidelines is found in ICH Q2(R2): Validation of Analytical Procedures , which outlines the necessary performance characteristics to be evaluated.[4][5] This is complemented by ICH Q14: Analytical Procedure Development , which encourages a more systematic, science- and risk-based approach to developing methods from the outset.[3][6][7] Adherence to these guidelines is paramount, as it ensures that the analytical data underpinning product quality and safety is trustworthy and will be accepted by regulatory authorities worldwide.[3]
Understanding the Analyte: 2-Amino-3'-hydroxy-acetophenone
Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the choice of analytical technique, solvent systems, and detection methods.
Table 1: Physicochemical Properties of 2-Amino-3'-hydroxy-acetophenone
Contains a primary amine, a hydroxyl group, and a ketone on a benzene ring.
-
Solubility
Expected to be soluble in organic solvents like methanol and acetonitrile.
-
The presence of a chromophore (the substituted benzene ring) makes UV-Vis spectrophotometry a viable detection method, which is a cornerstone of HPLC analysis. The compound's polarity, influenced by the amino and hydroxyl groups, makes it an ideal candidate for Reverse-Phase HPLC.
A Comparative Overview of Analytical Technologies
While several techniques can quantify organic molecules, their suitability varies based on specificity, sensitivity, and the complexity of the sample matrix.
Table 2: Comparison of Potential Analytical Methods
Method
Principle
Advantages for this Analyte
Key Disadvantages
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase, followed by UV detection.
High Specificity: Can separate the analyte from impurities and degradation products. High Sensitivity & Precision.
Requires solvent consumption and more complex instrumentation.
Gas Chromatography (GC)
Separation of volatile compounds in a gaseous mobile phase.
High efficiency for volatile, thermally stable compounds.
Analyte has low volatility and may require derivatization to increase it, adding complexity and potential for error.
UV-Vis Spectrophotometry (Direct)
Measures absorbance of light at a specific wavelength.
Simple, fast, and inexpensive.
Non-Specific: Any compound in the sample that absorbs at the same wavelength will interfere, making it unsuitable for purity testing or complex matrices.
In-Depth Guide: Validation of a Reverse-Phase HPLC Method
This section provides a complete workflow for the validation of an RP-HPLC method for 2-Amino-3'-hydroxy-acetophenone, grounded in ICH Q2(R2) principles.[12]
The Analytical Method Validation Workflow
The validation process is a structured, multi-stage endeavor, beginning with a clear definition of the method's purpose and culminating in a comprehensive report.
Caption: The Analytical Method Validation Workflow.
Experimental Protocol: RP-HPLC Quantification
This protocol is designed to be robust and reliable for the intended purpose.
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
Acetonitrile (HPLC grade)
Water (HPLC or Milli-Q grade)
Formic acid (ACS grade or higher)
Reference standard of 2-Amino-3'-hydroxy-acetophenone (purity >99%)
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Formic Acid. Rationale: The organic modifier (acetonitrile) controls retention time. Formic acid is added to protonate the analyte's amino group and residual silanols on the column, ensuring a sharp, symmetrical peak shape.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Rationale: A controlled temperature ensures consistent retention times.
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically scanned from 200-400 nm during method development).
Injection Volume: 10 µL
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired range (e.g., 5 µg/mL to 150 µg/mL).
Sample Solution: Accurately weigh the sample material, dissolve in mobile phase, and dilute to a final concentration within the calibration range.
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental execution for each core validation parameter as required by ICH Q2(R2).[5]
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[12]
Protocol:
Analyze a blank sample (diluent/mobile phase).
Analyze a solution of the reference standard.
Analyze a sample solution.
If available, analyze samples containing known impurities or force-degraded samples (e.g., acid, base, peroxide, heat, light).
PDA Detector Use: Assess peak purity to ensure the chromatographic peak for the analyte is spectrally homogeneous.
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (Resolution > 2). The blank should show no interfering peaks at the analyte's retention time. Peak purity analysis should pass.
Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the method's response over a specified range.[12]
Protocol:
Prepare at least five standard solutions of different concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.
Table 3: Example Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
489500
75
741200
100
995400
125
1251000
150
1498700
r²
0.9998
Purpose: To determine the closeness of the test results to the true value. It is often expressed as percent recovery.[12]
Protocol:
Perform a recovery study by spiking a placebo (or a known sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage of the analyte recovered.
% Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 4: Example Accuracy Data
Spiked Level
Spiked Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.8
100.8%
120%
120.0
119.3
99.4%
Mean
99.9%
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target) on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria: The %RSD should be ≤ 2.0% for repeatability and intermediate precision.
Table 5: Example Precision Data
Parameter
Replicate Measurements (Assay %)
Mean Assay %
% RSD
Repeatability
99.8, 100.1, 99.5, 100.3, 99.9, 100.5
100.0
0.35%
Intermediate Precision (Day 2)
100.5, 101.0, 99.9, 100.2, 100.8, 100.6
100.5
0.41%
Purpose:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
LOD is typically established at a S/N ratio of 3:1.
LOQ is typically established at a S/N ratio of 10:1.
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Acceptance Criteria:
LOD: S/N ≥ 3.
LOQ: S/N ≥ 10, with acceptable precision and accuracy at this concentration.
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
Deliberately vary critical chromatographic parameters one at a time. Examples include:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 5 °C)
Mobile phase composition (e.g., ± 2% organic content)
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.
Acceptance Criteria: System suitability parameters should remain within their defined limits for all tested variations.
Interrelation of Validation Parameters
The validation parameters are not independent; they form a self-validating system where success in one area supports another, collectively demonstrating the method's fitness for purpose.
Caption: Logical Relationship of Core Validation Parameters.
Conclusion
The validation of an analytical method for quantifying 2-Amino-3'-hydroxy-acetophenone is a systematic process that is fundamental to ensuring data integrity in pharmaceutical development. While several analytical techniques exist, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers the optimal combination of specificity, accuracy, and precision required to meet stringent regulatory expectations.
By following a well-defined validation protocol based on ICH guidelines, laboratories can produce a method that is not only scientifically sound but also robust and reliable for routine use. The experimental protocols, acceptance criteria, and comparative data presented in this guide provide a comprehensive roadmap for scientists to successfully validate their analytical procedures, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
Lab Manager. (2025).
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Scribd. (n.d.).
Pharmaguideline. (n.d.).
AMSbiopharma. (2025).
YouTube. (2025). Understanding ICH Q2(R2)
ICH. (2023).
FDA. (2024). Q2(R2)
ProPharma. (2024).
CASSS. (2023).
GMP News. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
European Bioanalysis Forum. (2012).
PubChem. (n.d.). 2'-Amino-3'-hydroxyacetophenone.
SlideShare. (2012).
European Medicines Agency. (2023).
Tokyo Chemical Industry. (n.d.). 2'-Amino-3'-hydroxyacetophenone.
Santa Cruz Biotechnology. (n.d.). 2′-Amino-3′-hydroxyacetophenone.
Operational Guide: Safe Disposal of 2-Amino-3'-hydroxy-acetophenone Hydrochloride
Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 2-Amino-3'-hydroxy-acetophenone hydrochloride . As a researcher, you must recognize that this compound combines an aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide defines the standard operating procedure (SOP) for the disposal of 2-Amino-3'-hydroxy-acetophenone hydrochloride . As a researcher, you must recognize that this compound combines an aromatic amine, a phenol, and a hydrochloride salt. This unique structure necessitates specific segregation from oxidizers (to prevent ignition) and strong bases (to prevent uncontrolled exothermic liberation of the free amine).
The Core Directive: Do not treat this substance as general trash or drain-safe waste. It requires collection as Hazardous Chemical Waste for high-temperature incineration.
Chemical Hazard Profile
Understanding the "Why" behind the protocol is essential for compliance. This substance presents risks primarily due to its acidity (HCl salt) and the biological activity associated with aromatic amines.
High dust potential; requires respiratory protection during transfer.
Acidity
Acidic in solution (HCl salt)
Corrosive risk: Do not store in metal containers prone to acid attack.
Reactivity
Incompatible with Oxidizers & Bases
Segregation is critical. Risk of fire with oxidizers; fumes with bases.
Toxicity
Irritant (H315, H319, H335); Acute Tox 4
PPE Mandatory: Nitrile gloves, safety goggles, N95/P100 mask if dusting.
Pre-Disposal Segregation (The Self-Validating System)
Safety in disposal begins with storage. You must segregate this chemical at the source. Mixing this hydrochloride salt with incompatible waste streams is the most common cause of laboratory waste accidents.
Segregation Logic Diagram
The following diagram illustrates the critical "Keep Apart" rules to prevent reaction in the waste container.
Figure 1: Segregation logic preventing cross-reactivity in waste accumulation areas.[2][3][4]
Disposal Workflow
Select the protocol below that matches the physical state of your waste.
Scenario A: Solid Waste (Excess Reagent)
Best practice for pure chemical or spill cleanup debris.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to the corrosive nature of the hydrochloride salt.
Labeling: Affix a hazardous waste label.
Constituents: "2-Amino-3'-hydroxy-acetophenone hydrochloride" (Do not use abbreviations).[1][5]
Common when the chemical is dissolved in solvents like Methanol, DMSO, or Water.
Characterize the Solvent: The solvent dictates the waste stream, not the solute.
Halogenated Solvents (DCM, Chloroform): Use the "Halogenated Waste" stream.
Non-Halogenated Solvents (Methanol, Acetone): Use the "Non-Halogenated Organic" stream.
pH Check: If the solution is aqueous, verify pH. If pH < 2 (due to HCl), it may be classified as Corrosive (D002) .
Action: Do NOT neutralize in the waste container unless authorized by your specific site license. Neutralization generates heat. It is safer to label it as "Acidic Organic Waste" and let the disposal facility handle treatment.
No Drain Disposal: Under no circumstances should aromatic amines be poured down the sink. They are potential aquatic toxins and can persist in water treatment systems.
Operational Decision Tree
Figure 2: Decision matrix for determining the correct waste stream.
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate action prevents exposure and contamination.
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
PPE Upgrade: Wear double nitrile gloves, lab coat, goggles, and a P100 respirator if powder is airborne.
Neutralization (Critical Step):
Since the material is an acid salt, it will be acidic when wet.
Gently cover the spill with Sodium Bicarbonate (Soda Ash) or Calcium Carbonate .
Why? This neutralizes the HCl, preventing acid burns during cleanup and reducing the volatility of the mixture.
Collection:
Sweep the neutralized powder (now mixed with soda ash) into a dustpan.
Place in a sealed container/bag.
Label as "Hazardous Waste: Spill Debris (Contains 2-Amino-3'-hydroxy-acetophenone HCl)".
Decontamination: Wash the surface with soap and water. Test surface pH to ensure neutrality.
Regulatory Compliance (US/Global Context)
While specific RCRA codes depend on the final mixture, the following classifications generally apply to the pure substance:
RCRA Classification: Not P-listed or U-listed. Defaults to Characteristic Waste if it exhibits Ignitability (D001) or Corrosivity (D002).
DOT Shipping (for waste): Likely regulated as "Corrosive solid, acidic, organic, n.o.s." or "Toxic solids, organic, n.o.s." depending on specific testing.
Sewer Ban: Strictly prohibited from sanitary sewer discharge due to aromatic amine content [1].
References
National Institutes of Health (PubChem). 2'-Amino-3'-hydroxyacetophenone | Safety and Hazards. (Accessed 2023). Provides GHS classification and acute toxicity data.[4][7]
[Link]
Princeton University EHS. Chemical Incompatibility Chart. (Accessed 2023). Authoritative source for amine/oxidizer segregation rules.
[Link]
University of Illinois Urbana-Champaign (DRS). Chemical Compatibility and Storage. (Accessed 2023). Guidelines for separating acids, bases, and organic amines.
[Link]